Bis-aminooxy-PEG3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJMPNILLCRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis-aminooxy-PEG3: A Technical Guide for Researchers
Introduction
Bis-aminooxy-PEG3 is a homobifunctional crosslinking reagent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure features two terminal aminooxy groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent and specific linkage of two molecules that possess aldehyde or ketone functionalities. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media, which is particularly advantageous for biological applications. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key applications with experimental protocols, and safety information.
Chemical and Physical Properties
This compound is a well-defined, monodisperse PEG derivative. Its key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C8H20N2O5 | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| CAS Number | 98627-70-4 | [1] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C |
Mechanism of Action: Oxime Ligation
The utility of this compound as a crosslinker is predicated on the chemoselective reaction between its aminooxy groups and carbonyl groups (aldehydes or ketones) on target molecules. This reaction, known as oxime ligation, forms a stable oxime bond.
The reaction proceeds most efficiently in slightly acidic to neutral conditions (pH 4.5-7) and can be catalyzed by nucleophilic catalysts such as aniline and its derivatives. The resulting oxime bond is significantly more stable than imine or hydrazone linkages, making it a reliable conjugation chemistry for in vitro and in vivo applications.
Caption: General scheme of a crosslinking reaction using this compound.
Applications
The specific and stable nature of the oxime bond, coupled with the favorable properties of the PEG linker, makes this compound a versatile tool for various research and drug development applications.
Antibody-Drug Conjugates (ADCs)
This compound can be used to link cytotoxic drugs to antibodies, forming ADCs. This is often achieved by first modifying the antibody's carbohydrate domains to generate aldehyde groups, which then react with the aminooxy groups of the linker-drug conjugate.
PROTACs
In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.
Hydrogel Formation
The bifunctional nature of this compound allows it to act as a crosslinker in the formation of biocompatible hydrogels when mixed with polymers containing aldehyde or ketone groups. These hydrogels have applications in cell culture and tissue engineering.
Surface Modification and Immobilization
This compound can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is useful for creating biosensors and other diagnostic devices.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
This protocol outlines a general procedure for crosslinking two proteins, each containing an aldehyde or ketone group, using this compound.
Materials:
-
Protein A with aldehyde/ketone functionality
-
Protein B with aldehyde/ketone functionality
-
This compound
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the proteins are in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Crosslinking Reaction:
-
Combine equimolar amounts of Protein A and Protein B in a microcentrifuge tube.
-
Add the this compound stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the proteins.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the crosslinked product by SDS-PAGE. The appearance of a higher molecular weight band corresponding to the Protein A-linker-Protein B conjugate indicates a successful reaction. Further characterization can be performed using mass spectrometry.
-
Protocol 2: Labeling of Glycoproteins with a Small Molecule
This protocol describes the labeling of a glycoprotein with a small molecule that has been pre-functionalized with an aldehyde or ketone group.
Materials:
-
Glycoprotein (e.g., an antibody)
-
Small molecule with an aldehyde/ketone group
-
This compound
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO4)
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.
-
Remove excess periodate and glycerol by buffer exchange into the Reaction Buffer using a desalting column.
-
-
Preparation of Linker-Molecule Conjugate:
-
React the aldehyde/ketone-containing small molecule with a molar excess of this compound in an appropriate solvent. This reaction will result in a mixture of the desired mono-conjugated product, unreacted this compound, and the small molecule. The mono-conjugated product can be purified by chromatography if necessary. For this protocol, we will assume the use of a purified mono-aminooxy-PEG3-small molecule conjugate.
-
-
Labeling Reaction:
-
Add the purified mono-aminooxy-PEG3-small molecule conjugate to the oxidized glycoprotein in a 20- to 50-fold molar excess.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
-
Purification and Analysis:
-
Purify the labeled glycoprotein using size-exclusion chromatography to remove unreacted linker-molecule conjugate.
-
Analyze the final product by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of an ADC using this compound.
Safety and Handling
This compound should be handled by personnel trained in chemical safety. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Aminooxy compounds can be reactive and sensitive; long-term storage is not recommended, and immediate use (within 1 week) is often advised.
References
An In-Depth Technical Guide to Bis-aminooxy-PEG3: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional crosslinker, bis-aminooxy-PEG3. We will delve into its core structure, physicochemical properties, and its pivotal role in modern bioconjugation strategies, particularly in the development of targeted therapeutics and diagnostics. This document offers detailed experimental protocols and quantitative data to empower researchers in their drug development endeavors.
Core Concepts: Understanding this compound
This compound is a hydrophilic, homobifunctional crosslinker that possesses two terminal aminooxy groups, separated by a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure makes it an invaluable tool for covalently linking molecules that contain aldehyde or ketone functionalities through the formation of a highly stable oxime bond.[4] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a critical attribute for biological applications.[1]
The primary application of this compound lies in the field of bioconjugation, where it serves as a molecular bridge to connect various biomolecules, such as proteins, peptides, and antibodies, to other molecules of interest, including therapeutic payloads, imaging agents, or other biomolecules.
Chemical Structure
The chemical structure of this compound is characterized by its two terminal aminooxy (-O-NH₂) groups and a central PEG chain.
Molecular Formula: C₈H₂₀N₂O₅
Structure: H₂N-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-NH₂
Physicochemical Properties
The utility of this compound in bioconjugation is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | References |
| Molecular Weight | 224.3 g/mol | |
| CAS Number | 98627-70-4 | |
| Appearance | Colorless to light yellow oil or liquid | --- |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, protect from light and moisture. Recommended for immediate use (within 1 week) due to the reactive nature of aminooxy compounds. |
The Chemistry of Oxime Ligation
The cornerstone of this compound's functionality is the oxime ligation reaction. This reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage (C=N-O).
Reaction Mechanism
The formation of an oxime bond is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group.
Caption: Mechanism of oxime bond formation.
Reaction Kinetics and Catalysis
The rate of oxime ligation is pH-dependent, with optimal rates typically observed in the pH range of 4-6. However, for many biological applications, the reaction needs to be performed at a neutral pH. To accelerate the reaction under these conditions, nucleophilic catalysts such as aniline and its derivatives (e.g., m-phenylenediamine) are often employed. These catalysts can significantly increase the reaction rate, in some cases by orders of magnitude.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aromatic Aldehyde + Aminooxy-peptide | Aniline (100 mM) | 7.0 | ~10-1000 | |
| Citral + Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral + Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| 2-Pentanone + Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 |
Stability of the Oxime Bond
The oxime bond is known for its exceptional hydrolytic stability compared to other linkages like hydrazones, especially at physiological pH. This stability is a key advantage for in vivo applications where the integrity of the conjugate is crucial. Studies have shown that the rate of oxime hydrolysis is significantly lower than that of hydrazones under similar conditions. The hydrolysis is acid-catalyzed, with the bond being more stable at neutral and basic pH.
Experimental Protocols
This section provides a general protocol for the bioconjugation of a protein with a payload using this compound. This protocol should be optimized for specific applications.
Preparation of Aldehyde- or Ketone-Functionalized Protein
To conjugate this compound, the protein of interest must first be modified to introduce an aldehyde or ketone group. A common method for glycoproteins, such as antibodies, is the mild oxidation of vicinal diols in the carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol or ethylene glycol (quenching agent)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the glycoprotein solution at a concentration of 1-10 mg/mL.
-
Add a calculated amount of sodium periodate solution to the glycoprotein solution to achieve a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 6.0-7.4).
-
Determine the protein concentration of the aldehyde-functionalized protein solution.
Conjugation of this compound to the Functionalized Protein
Materials:
-
Aldehyde- or ketone-functionalized protein
-
This compound
-
Aniline or m-phenylenediamine (catalyst, optional)
-
Reaction buffer (e.g., PBS, pH 6.0-7.4)
Procedure:
-
Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the this compound solution to the functionalized protein solution.
-
If using a catalyst, add aniline or m-phenylenediamine to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
After the reaction is complete, the second aminooxy group can be used for conjugation to a second molecule of interest (e.g., a drug-aldehyde).
Purification of the Conjugate
Purification is essential to remove unreacted crosslinker and other reagents.
Methods:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecules from the conjugate solution.
Characterization of the Conjugate
Thorough characterization is crucial to confirm successful conjugation and determine the properties of the final product.
Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if the payload has a distinct absorbance, the degree of labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the conjugate.
-
Functional Assays: To ensure that the biological activity of the protein (e.g., antigen binding of an antibody) is retained after conjugation.
Applications in Drug Development
This compound is a versatile tool in drug development, particularly in the construction of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The site-specific nature of the oxime ligation, often targeting the carbohydrate region of the antibody, can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.
Caption: Workflow for ADC development.
Other Bioconjugates
Beyond ADCs, this compound can be employed to create a wide range of bioconjugates, including:
-
Peptide-Protein Conjugates: To enhance the immunogenicity of peptides or improve their pharmacokinetic properties.
-
Enzyme-Antibody Conjugates: For use in immunoassays like ELISA.
-
Fluorescently Labeled Proteins: For imaging and diagnostic applications.
Conclusion
This compound is a powerful and versatile bifunctional crosslinker that enables the efficient and stable conjugation of molecules through oxime bond formation. Its hydrophilic PEG spacer and the high stability of the resulting oxime linkage make it an ideal choice for a wide range of applications in research, diagnostics, and therapeutics. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this compound in the development of novel and effective bioconjugates.
References
A Technical Guide to Bis-aminooxy-PEG3: A Homobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG3 is a versatile, water-soluble, homobifunctional crosslinking reagent. Its structure features two terminal aminooxy groups separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This configuration allows for the stable and covalent linkage of two molecules that each contain an aldehyde or ketone functional group. The primary application of this compound lies in the field of bioconjugation, where the formation of a highly stable oxime bond is leveraged to create conjugates for drug delivery systems, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs)[1][2].
The core reaction, known as oxime ligation, is a bioorthogonal "click" chemistry reaction, valued for its high chemoselectivity, mild reaction conditions, and the hydrolytic stability of the resulting conjugate[3]. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which is often beneficial for biological applications[3][4].
Core Properties and Specifications
The fundamental chemical and physical properties of this compound are summarized below. These specifications are critical for designing and executing conjugation experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₀N₂O₅ | |
| Molecular Weight | 224.3 g/mol | |
| CAS Number | 98627-70-4 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, Dichloromethane (DCM), DMF, and DMSO | |
| Storage Conditions | Store at -20°C. For best results, use within one week of receipt. |
The Oxime Ligation Reaction
The utility of this compound is derived from the specific reaction between its aminooxy groups (-ONH₂) and carbonyl groups (aldehydes or ketones) to form a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biomolecules.
The reaction rate is pH-dependent, proceeding optimally under slightly acidic conditions (pH 4-5). However, for many sensitive biological molecules, performing the reaction at a neutral pH (6.5-7.5) is necessary. Under these conditions, the reaction can be slow. The rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives. Substituted anilines, particularly p-phenylenediamine, have been shown to be even more effective catalysts than aniline at neutral pH, increasing the reaction rate by over 100-fold compared to the uncatalyzed reaction.
Aniline-Catalyzed Reaction Mechanism
The diagram below illustrates the nucleophilic catalysis mechanism of oxime formation in the presence of aniline.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis-aminooxy-PEG3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bis-aminooxy-PEG3, a homobifunctional crosslinker pivotal for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of relevant chemical processes.
Core Properties of this compound
This compound is a versatile, water-soluble crosslinker characterized by a polyethylene glycol (PEG) spacer flanked by two aminooxy groups. This structure facilitates the conjugation of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2] The hydrophilic PEG backbone enhances the solubility of the resulting conjugates in aqueous media.[1][3]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 224.3 g/mol | [4] |
| Chemical Formula | C8H20N2O5 | |
| CAS Number | 98627-70-4 | |
| Purity | Typically ≥95% | |
| Solubility | Water, DCM, DMF, DMSO | |
| Storage Conditions | -20°C |
Principles of Bioconjugation
The primary application of this compound lies in bioconjugation, specifically through oxime ligation. The terminal aminooxy groups (-ONH2) react with aldehydes or ketones to form a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The resulting oxime bond is significantly more stable than other imine-based linkages, such as hydrazones.
Experimental Protocols
While specific reaction conditions may vary depending on the molecules being conjugated, the following provides a general protocol for the use of this compound in a typical bioconjugation reaction with an aldehyde-containing protein.
Materials
-
This compound
-
Aldehyde-containing protein (or other molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Aniline (optional, as a catalyst)
-
Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometry)
Procedure
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
If using a catalyst, add aniline to the reaction mixture.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
-
Reaction Quenching (Optional):
-
To consume any unreacted aldehyde groups on the protein, a quenching reagent can be added in a slight molar excess to the initial amount of protein.
-
Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, indicating successful conjugation.
-
Further characterization can be performed using mass spectrometry.
-
Store the purified conjugate under conditions appropriate for the protein of interest.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioconjugation using this compound.
Caption: Chemical reaction of this compound with an aldehyde-containing molecule.
Caption: Experimental workflow for bioconjugation.
References
Bis-aminooxy-PEG3: A Technical Guide for Bioconjugation
CAS Number: 98627-70-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Bis-aminooxy-PEG3. This homobifunctional crosslinker has emerged as a valuable tool in bioconjugation, particularly for the stable linkage of biomolecules.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative containing two terminal aminooxy groups. The presence of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1][2][3]
| Property | Value | Reference(s) |
| CAS Number | 98627-70-4 | [1][4] |
| Molecular Formula | C8H20N2O5 | |
| Molecular Weight | 224.3 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DCM, DMF, DMSO | |
| Storage Conditions | -20°C |
Mechanism of Action: Oxime Ligation
The utility of this compound in bioconjugation stems from the specific and efficient reaction of its aminooxy groups with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.
If a reducing agent is introduced, the oxime bond can be further reduced to form a hydroxylamine linkage.
Applications in Research and Drug Development
This compound is a versatile crosslinker with applications in various areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Biomolecule Immobilization: this compound can be used to immobilize proteins, peptides, or other molecules onto surfaces or nanoparticles that have been functionalized with aldehyde or ketone groups.
-
Hydrogel Formation: The bifunctional nature of the molecule allows for its use in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery.
Experimental Protocol: General Procedure for Protein-Protein Crosslinking
This protocol provides a general methodology for crosslinking two proteins, one functionalized with an aldehyde group (Protein-CHO) and the other with a second aldehyde group (Protein'-CHO), using this compound.
Materials:
-
Protein-CHO (in a suitable buffer, pH 6.5-7.5)
-
Protein'-CHO (in a suitable buffer, pH 6.5-7.5)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5
-
(Optional) Aniline (as a catalyst)
-
Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve Protein-CHO and Protein'-CHO in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in the reaction buffer (e.g., 10-100 mM). Note: It is recommended to use this compound immediately after preparation due to its sensitivity.
-
-
Conjugation Reaction:
-
In a reaction vial, combine Protein-CHO and Protein'-CHO at the desired molar ratio.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 10- to 50-fold molar excess of the crosslinker to the proteins.
-
(Optional) For reactions that are slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching (Optional):
-
To consume any unreacted this compound, add a small molecule containing an aminooxy or hydrazide group in a slight molar excess to the initial amount of the crosslinker.
-
Incubate for an additional 30-60 minutes.
-
-
Purification:
-
Remove unreacted crosslinker and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking. The crosslinked product will have a higher molecular weight than the individual proteins.
-
Further characterization can be performed using techniques such as mass spectrometry or HPLC.
-
Visualizing Workflows and Pathways
General Workflow for Protein Crosslinking
References
A Comprehensive Guide to the Synthesis of Bis-aminooxy-PEG3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Bis-aminooxy-PEG3, a homobifunctional crosslinker integral to the development of advanced bioconjugates and antibody-drug conjugates (ADCs). This document outlines a detailed, two-step synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway.
Introduction
This compound is a valuable chemical tool characterized by a triethylene glycol (PEG3) spacer flanked by two terminal aminooxy groups. This hydrophilic spacer enhances the aqueous solubility of the resulting conjugates. The terminal aminooxy moieties (-ONH2) are highly reactive towards aldehydes and ketones, forming stable oxime linkages under mild conditions.[1] This chemoselective ligation strategy is widely employed in bioconjugation, enabling the precise attachment of molecules to biomolecules such as proteins, peptides, and carbohydrates.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available triethylene glycol. The first step involves the introduction of protected aminooxy functionalities via a Mitsunobu reaction with N-hydroxyphthalimide. The subsequent and final step is the deprotection of the phthalimide groups using hydrazine hydrate to yield the desired product.[2]
Experimental Protocols
Step 1: Synthesis of 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane (Intermediate 1)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Triethylene glycol | 150.17 | 1.50 g | 10.0 |
| N-Hydroxyphthalimide | 163.13 | 4.08 g | 25.0 |
| Triphenylphosphine (PPh3) | 262.29 | 6.56 g | 25.0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 5.0 mL | 25.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a stirred solution of triethylene glycol (1.50 g, 10.0 mmol) and N-hydroxyphthalimide (4.08 g, 25.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (6.56 g, 25.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (5.0 mL, 25.0 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane as a white solid.
Step 2: Synthesis of this compound (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane | 440.41 | 4.40 g | 10.0 |
| Hydrazine hydrate (64%) | 50.06 | 1.5 mL | ~30.0 |
| Ethanol | - | 100 mL | - |
Procedure:
-
Dissolve the 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane (4.40 g, 10.0 mmol) in ethanol (100 mL) in a round-bottom flask.
-
To this solution, add hydrazine hydrate (1.5 mL, ~30.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound. The product is often obtained as a colorless oil or a white solid.
Reaction Pathway
Caption: Synthetic pathway for this compound.
Product Characterization Data
| Property | This compound |
| Molecular Formula | C8H20N2O5 |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 98627-70-4 |
| Appearance | Colorless oil or white solid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents.[3] |
Conclusion
This guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step protocol, adapted from established methodologies for synthesizing aminooxy linkers, offers a reliable route to this important bifunctional crosslinker. The presented data and reaction pathway are intended to support researchers and drug development professionals in the efficient and successful preparation of this compound for their advanced bioconjugation applications.
References
The Core Mechanism of Bis-aminooxy-PEG3: A Technical Guide to Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Bis-aminooxy-PEG3, a versatile homobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document provides a detailed overview of the underlying oxime ligation chemistry, quantitative kinetic data, and comprehensive experimental protocols.
Executive Summary
This compound is a water-soluble crosslinking reagent featuring two terminal aminooxy groups separated by a polyethylene glycol (PEG) spacer.[1][2] Its primary mechanism of action revolves around the highly efficient and chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C-).[3][4] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the covalent linkage of molecules in complex biological environments without interfering with native biochemical processes.[3] The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugates, mitigating issues of aggregation and improving pharmacokinetics in drug delivery applications.
Core Mechanism of Action: Oxime Ligation
The fundamental reaction facilitated by this compound is the condensation reaction between one of its nucleophilic aminooxy groups and an electrophilic aldehyde or ketone on a target molecule. This process is highly chemoselective, as aldehydes and ketones are relatively rare in biological systems compared to other functional groups like amines or carboxyl groups.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Dehydration: This intermediate then undergoes dehydration (loss of a water molecule) to form the stable oxime linkage.
This ligation is characterized by its high efficiency and the stability of the resulting oxime bond, particularly at physiological pH. The reaction rate can be significantly accelerated by operating under slightly acidic conditions (pH 4-5) or by using nucleophilic catalysts such as aniline or its derivatives. Aniline catalysis proceeds by forming a more reactive protonated Schiff base intermediate, which enhances the rate of transimination to the final oxime product.
Visualization of the Ligation Pathway
The following diagram illustrates the fundamental mechanism of oxime ligation, where an aminooxy group reacts with an aldehyde to form a stable oxime bond.
Quantitative Data: Reaction Kinetics
The rate of oxime ligation is influenced by several factors, including the structure of the carbonyl compound, pH, and the presence of catalysts. The following table summarizes kinetic data from various studies on oxime reactions.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 | |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 | |
| GFP-aldehyde | Aminooxy-dansyl | m-Phenylenediamine (750 mM) | 7.0 | Phosphate Buffer | Completed in 90s |
Note: kobs is the observed second-order rate constant.
Experimental Protocols
General Protocol for Oxime Ligation for Bioconjugation
This protocol provides a general framework for the conjugation of an aminooxy-containing molecule (such as one end of this compound) to an aldehyde- or ketone-modified protein.
Materials:
-
Aldehyde/ketone-modified protein in a suitable buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Catalyst stock solution (e.g., 500 mM m-phenylenediamine or aniline in water, pH adjusted)
-
Reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
Quenching reagent (e.g., acetone or a high concentration of an aminooxy-scavenging aldehyde)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically in the low µM range).
-
Prepare the this compound solution. A 10- to 50-fold molar excess over the protein is typically used.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the protein solution and the desired volume of the this compound stock solution.
-
Add the catalyst to the reaction mixture to the desired final concentration (e.g., 50-500 mM for m-phenylenediamine).
-
Incubate the reaction at room temperature or 37°C. The reaction time can vary from minutes to several hours, depending on the reactivity of the substrates and the catalyst concentration.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE. For fluorescently-labeled reactants, an increase in fluorescence can be monitored.
-
-
Quenching the Reaction (Optional):
-
If necessary, the reaction can be quenched by adding a small molecule aldehyde or ketone to consume any unreacted aminooxy groups.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and catalyst from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using methods such as mass spectrometry (MS), UV-Vis spectroscopy, or hydrophobic interaction chromatography (HIC).
-
Experimental Workflow for ADC Synthesis
The following diagram outlines a typical workflow for synthesizing an antibody-drug conjugate (ADC) using a bis-aminooxy linker.
Conclusion
The mechanism of action of this compound is centered on the robust and bioorthogonal oxime ligation reaction. This chemistry provides a powerful tool for researchers in drug development and chemical biology to create stable, well-defined bioconjugates. By understanding the kinetics and optimizing reaction conditions, professionals can leverage this technology to construct advanced therapeutic and diagnostic agents with high precision and efficiency.
References
Bis-aminooxy-PEG3: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Bis-aminooxy-PEG3 is a homobifunctional crosslinker that plays a crucial role in bioconjugation and the development of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. Its structure features two terminal aminooxy groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the efficient and specific conjugation to molecules containing aldehyde or ketone functionalities, forming stable oxime linkages. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] This technical guide provides an in-depth overview of the solubility and stability of this compound, offering key data and experimental protocols to aid researchers in its effective application.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H20N2O5 | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| CAS Number | 98627-70-4 | |
| Purity | Typically ≥95% |
Solubility Profile
This compound exhibits good solubility in a range of common laboratory solvents, a critical attribute for its use in diverse bioconjugation reactions. The hydrophilic nature of the PEG spacer contributes significantly to its solubility in aqueous media. While precise quantitative solubility data is not extensively published, the following table summarizes the known qualitative solubility and provides an estimated quantitative value for aqueous solubility based on a similar aminooxy-PEG compound.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Water (H2O) | Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Determined |
| Dimethylformamide (DMF) | Soluble | Not Determined |
| Dichloromethane (DCM) | Soluble | Not Determined |
Note: The estimated quantitative solubility in water is based on the reported solubility of the similar compound Aminooxy-PEG3-bromide. Researchers should determine the precise solubility for their specific application and buffer conditions.
Experimental Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the quantitative solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a standard stock solution of this compound of known concentration in the desired aqueous buffer.
-
Serial Dilutions: Create a series of calibration standards by performing serial dilutions of the stock solution.
-
Equilibration: Add an excess amount of this compound to a known volume of the aqueous buffer in a series of vials.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.
-
Sample Preparation: Carefully collect a known volume of the supernatant from each vial and dilute it with the buffer to fall within the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC.
-
Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to the calibration curve. The solubility is the concentration of the saturated solution.
Stability Profile
Aminooxy compounds, including this compound, are known to be reactive and sensitive, which necessitates careful handling and storage to maintain their integrity. The primary stability concern is the potential for degradation of the aminooxy groups, which would compromise the compound's ability to participate in conjugation reactions.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation of the reactive aminooxy groups. |
| Storage Duration | Immediate use (within 1 week) is highly recommended. | Aminooxy compounds are sensitive and not intended for long-term storage. |
| Handling | Keep in a dry environment and avoid repeated freeze-thaw cycles of solutions. | To prevent hydrolysis and degradation. |
| Shipping | Typically shipped at ambient temperature for short durations. | The compound is stable for short periods at ambient temperature. |
Experimental Protocol for Assessing Stability in Aqueous Solution
This protocol provides a framework for evaluating the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS at various pH values)
-
Constant temperature incubator or water bath
-
HPLC system with a suitable detector
-
Autosampler vials
Procedure:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired aqueous buffer.
-
Time-Point Aliquoting: Dispense aliquots of the solution into separate autosampler vials for each time point to be tested.
-
Incubation: Store the vials at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
Initial Analysis (T=0): Immediately analyze the first aliquot using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Time-Course Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and up to 1 week), retrieve a vial and analyze its contents by HPLC.
-
Data Analysis: Plot the concentration or peak area of the intact this compound against time. The degradation rate can be calculated from the slope of this curve. Potential degradation products can also be monitored.
Chemical Reactivity and Oxime Bond Formation
The utility of this compound lies in the reaction of its aminooxy groups with aldehydes or ketones to form a stable oxime linkage. This reaction is chemoselective and can be performed under mild physiological conditions. The resulting oxime bond is significantly more stable than a hydrazone bond under similar conditions, with a reported half-life of up to 25 days at neutral pH.
This compound is a valuable tool for bioconjugation, offering good solubility in a variety of solvents and enabling the formation of stable oxime bonds. However, its inherent reactivity necessitates careful storage and handling to ensure its performance. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications, thereby facilitating its successful integration into drug development and other research endeavors.
References
Key features of Bis-aminooxy-PEG3 linker
An In-Depth Technical Guide to the Bis-aminooxy-PEG3 Linker
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, influencing stability, solubility, and overall function. The this compound linker has emerged as a valuable tool in this space, offering a unique combination of specific reactivity, hydrophilicity, and linker stability. This guide provides a comprehensive overview of its core features, quantitative properties, and practical applications.
Core Features of this compound
This compound is a homobifunctional crosslinking reagent. Its structure consists of a central hydrophilic polyethylene glycol (PEG) core of three ethylene oxide units, flanked by two reactive aminooxy (-O-NH₂) groups.[1][2] This architecture imparts several key characteristics:
-
Specific and Bioorthogonal Reactivity : The terminal aminooxy groups react chemoselectively with molecules containing aldehyde or ketone groups to form a stable oxime bond (-C=N-O-).[1][3] This reaction is bioorthogonal, meaning it proceeds under mild physiological conditions without interfering with native biological functional groups.[3]
-
Enhanced Hydrophilicity : The PEG3 spacer is inherently hydrophilic, which helps to increase the aqueous solubility of the linker and the resulting conjugate. This property is particularly advantageous when working with hydrophobic payloads or proteins prone to aggregation.
-
Homobifunctional Crosslinking : With two identical aminooxy termini, the linker is ideal for crosslinking two molecules that each possess an aldehyde or ketone moiety. It is also extensively used in polymerization and hydrogel formation with dialdehyde or diketone monomers.
-
Stable Oxime Linkage : The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH. While the bond can be hydrolyzed under acidic conditions, the rate of hydrolysis for oximes is approximately 600- to 1000-fold lower than for comparable hydrazones, ensuring greater stability for in vivo applications.
Physicochemical and Quantitative Data
The precise properties of the this compound linker are essential for accurate experimental design, including stoichiometry calculations and reaction condition optimization.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₀N₂O₅ | |
| Molecular Weight (MW) | 224.3 g/mol | |
| CAS Number | 98627-70-4 | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C; sensitive, immediate use recommended | |
| Appearance | Solid or oil, depending on purity and vendor | N/A |
| Linkage Stability Comparison (Relative Hydrolysis Rate at pD 7.0) | Reference(s) |
| Methylhydrazone | ~600x faster than oxime |
| Acetylhydrazone | ~300x faster than oxime |
| Semicarbazone | ~160x faster than oxime |
| Oxime | Baseline (most stable) |
Core Reaction: Oxime Ligation
The fundamental utility of the this compound linker stems from the oxime ligation reaction. This reaction involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon of an aldehyde or ketone. The process is efficient under mild conditions and can be catalyzed to increase the reaction rate.
Experimental Protocols
General Protocol for Protein Crosslinking via Oxime Ligation
This protocol provides a general framework for crosslinking two proteins that have been modified to contain surface aldehyde groups.
1. Materials and Reagents:
-
Aldehyde-modified Protein A (e.g., generated via periodate oxidation of surface glycans or incorporation of an unnatural amino acid).
-
Aldehyde-modified Protein B.
-
This compound linker.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4.
-
(Optional) Catalyst Stock: 100 mM Aniline or p-Phenylenediamine in DMSO.
-
Quenching Reagent: 1 M Aminooxyacetic acid, pH 7.2.
-
Purification System: Size-Exclusion Chromatography (SEC) column suitable for the conjugate size.
2. Procedure:
-
Reagent Preparation : Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM. Allow it to fully dissolve.
-
Protein Preparation : Prepare solutions of Aldehyde-modified Protein A and Protein B in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ligation Reaction :
-
In a microcentrifuge tube, combine Protein A and Protein B at a 1:1 molar ratio.
-
Add the this compound solution to the protein mixture. A typical starting point is a 0.5:1 molar ratio of linker to total protein (adjust as needed based on desired crosslinking efficiency).
-
Optional Catalysis: If a faster reaction is desired, add the catalyst stock to a final concentration of 5-10 mM. Note: Aniline is toxic and should be handled with care.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching : Add the Quenching Reagent to a final concentration of 50 mM to consume any unreacted aldehyde groups and linker. Incubate for 30 minutes at room temperature.
-
Purification : Purify the resulting conjugate from unreacted proteins, excess linker, and quenching reagent using an appropriate SEC column.
-
Analysis : Analyze the collected fractions using SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.
Application Workflows
Workflow for Surface Immobilization of Biomolecules
This compound is an effective tool for immobilizing biomolecules onto surfaces functionalized with aldehyde groups, a common strategy in biosensor and microarray development.
Logic Diagram for ADC Synthesis
In antibody-drug conjugate (ADC) development, a bifunctional version of this linker (e.g., Aminooxy-PEG-Maleimide) is common. However, the this compound linker can be used in multi-step synthesis strategies or to link payloads to antibodies specifically engineered with two aldehyde sites. The diagram below illustrates the logical steps for such a conjugation.
References
An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and non-immunogenicity, allow for the precise modulation of the pharmacokinetic and pharmacodynamic profiles of biomolecules. This technical guide provides a comprehensive overview of PEG linkers, covering their fundamental properties, diverse classifications, and strategic applications in drug development. Detailed experimental protocols for common bioconjugation techniques, quantitative data for informed linker selection, and visual representations of key processes are presented to equip researchers with the knowledge to effectively utilize PEG linkers in their work.
Introduction to PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units. In bioconjugation, PEG chains are chemically functionalized to act as flexible spacers, or linkers, to connect two or more molecular entities, such as a protein and a small molecule drug. The process of covalently attaching PEG chains to a molecule is known as PEGylation. This modification can dramatically enhance the therapeutic properties of the parent molecule.[1][2]
The primary benefits of using PEG linkers in bioconjugation include:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins.[1][2][3]
-
Enhanced Stability: PEG chains can protect conjugated molecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.
Classification of PEG Linkers
PEG linkers can be classified based on their architecture, the reactivity of their functional groups, and their stability in biological environments.
Architectural Classification
-
Linear PEG Linkers: These consist of a single, straight chain of PEG with functional groups at one or both ends. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often used in the creation of hydrogels and for multivalent conjugation strategies.
Functional Group Classification
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive functional groups at their termini. They are primarily used for crosslinking molecules with the same type of functional group.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugate (ADC) development.
Common reactive functional groups on PEG linkers include:
-
N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
-
Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.
-
Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific bioconjugation.
Stability-Based Classification
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. The payload is released only upon the complete degradation of the carrier molecule, such as an antibody, within the lysosome. This generally leads to higher plasma stability and a better safety profile.
-
Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment. This allows for more controlled and targeted drug release. Common cleavage mechanisms include:
-
Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.
-
Enzyme-Sensitivity (e.g., Peptide Linkers): Cleaved by specific enzymes, such as cathepsins, that are overexpressed in tumor cells.
-
Redox-Sensitivity (e.g., Disulfide Bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.
-
Data Presentation: Quantitative Comparison of PEG Linkers
The choice of PEG linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize quantitative data to aid in the selection of an appropriate linker for a given application.
Table 1: Impact of PEG Linker Architecture on Hydrodynamic Radius
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin (HSA). |
Table 2: Influence of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.5 | 1.5 |
| PEG8 | ~4.0 | 2.1 |
| PEG12 | ~3.8 | 2.2 |
| PEG24 | ~3.5 | 2.4 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 3: Comparison of In Vitro Cytotoxicity for Cleavable vs. Non-Cleavable Linkers in ADCs
| Linker Type | Target Cell Line | IC50 (nM) | Bystander Killing |
| Non-Cleavable | Antigen-Positive | 1.5 | No |
| Cleavable (Val-Cit) | Antigen-Positive | 0.5 | Yes |
| Non-Cleavable | Antigen-Negative | >100 | No |
| Cleavable (Val-Cit) | Antigen-Negative | 25 | Yes |
| Representative data illustrating the general trends observed for cleavable and non-cleavable linkers. |
Table 4: Plasma Stability of Different Cleavable ADC Linkers
| Linker Type | Stability in Human Plasma (% Intact ADC after 7 days) |
| Hydrazone | ~60-80% |
| Disulfide | ~70-90% |
| Peptide (Val-Cit) | >95% |
| β-Glucuronide | >98% |
| Data synthesized from multiple sources to show representative stability. |
Mandatory Visualizations
Diagram 1: Logical Workflow for PEG Linker Selection
Caption: A decision-making workflow for selecting the optimal PEG linker.
Diagram 2: Experimental Workflow for ADC Preparation and Characterization
Caption: A general workflow for the synthesis and characterization of ADCs.
Diagram 3: Intracellular Trafficking and Payload Release of ADCs
Caption: Mechanisms of intracellular trafficking and payload release for ADCs.
Experimental Protocols
Protocol for NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the primary amines (lysine residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester (moisture-sensitive, store at -20°C with desiccant)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Preparation of PEG-NHS Ester Solution: Equilibrate the vial of PEG-NHS ester to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF. Do not store the stock solution.
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (a 20-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and other small molecules by SEC or dialysis. Monitor the elution profile by UV absorbance at 280 nm.
-
Characterization: Analyze the purified PEGylated antibody by SDS-PAGE to visualize the increase in molecular weight. Determine the degree of PEGylation using techniques such as HPLC or mass spectrometry.
Troubleshooting:
-
Low Conjugation Yield:
-
Cause: Hydrolysis of the NHS ester.
-
Solution: Ensure the PEG-NHS ester is stored properly and that fresh solutions are made immediately before use.
-
Cause: Incorrect buffer pH.
-
Solution: Verify the reaction buffer pH is between 7.2 and 8.5.
-
-
Precipitation of Conjugate:
-
Cause: The bioconjugate is less soluble than the starting materials.
-
Solution: Consider using a more hydrophilic PEG linker or adjusting the buffer conditions.
-
Protocol for Maleimide-Thiol Conjugation
This protocol details the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule (e.g., a protein with free cysteine residues).
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Thiolated Protein:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.
-
(Optional) If reducing disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the thiolated protein solution to achieve a 10- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide and other reagents.
-
Characterization: Confirm conjugation and purity by SDS-PAGE, HPLC, and mass spectrometry. The degree of labeling can be determined spectrophotometrically if a chromophoric maleimide is used.
Troubleshooting:
-
Low Labeling Efficiency:
-
Cause: Re-oxidation of thiols to disulfides.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Cause: Hydrolysis of the maleimide group.
-
Solution: Maintain the pH below 8.0 and use fresh maleimide solutions.
-
-
Non-Specific Labeling:
-
Cause: Reaction of maleimide with amines at high pH.
-
Solution: Ensure the reaction pH is maintained between 6.5 and 7.5.
-
Protocol for Characterization of ADCs by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) of ADCs.
Materials:
-
Purified ADC sample
-
HIC HPLC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different drug-loaded species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the area of each peak.
-
The average DAR can be calculated by the weighted average of the peak areas.
-
Troubleshooting:
-
Poor Peak Resolution:
-
Cause: Inappropriate gradient slope.
-
Solution: Optimize the gradient to better separate the different DAR species.
-
-
Peak Tailing:
-
Cause: Secondary interactions with the column.
-
Solution: Adjust the mobile phase composition, such as the salt type or concentration.
-
Conclusion
PEG linkers are a versatile and powerful class of tools for bioconjugation, offering the ability to significantly improve the therapeutic properties of a wide range of biomolecules. A thorough understanding of the different types of PEG linkers and their respective characteristics is crucial for the rational design of effective bioconjugates. By carefully considering the desired release mechanism, conjugation chemistry, and biophysical properties, researchers can select the optimal PEG linker to enhance the solubility, stability, and pharmacokinetic profile of their molecules of interest. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of PEGylation strategies in drug development and other biomedical applications.
References
An In-Depth Technical Guide to Homobifunctional and Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are indispensable tools in modern biochemistry, enabling the covalent conjugation of two or more biomolecules. These reagents are central to a myriad of applications, from elucidating protein-protein interactions to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of homobifunctional and heterobifunctional linkers, detailing their chemical properties, applications, and the experimental protocols for their use.
Core Concepts: The Architecture of Bifunctional Linkers
Bifunctional linkers are characterized by three key components: two reactive functional groups and a spacer arm. The nature of these components dictates the linker's utility and application.
-
Reactive Functional Groups: These are the moieties that form covalent bonds with specific functional groups on the target biomolecules, such as primary amines (-NH2), sulfhydryls (-SH), or carboxyls (-COOH).
-
Spacer Arm: This component connects the two reactive groups. Its length, flexibility, and chemical composition are critical, influencing the stability, solubility, and overall properties of the resulting conjugate.
The primary classification of bifunctional linkers is based on the identity of their reactive ends.
Homobifunctional Linkers: Symmetrical Reactivity
Homobifunctional crosslinkers possess two identical reactive groups, making them suitable for single-step conjugation reactions.[1] These reagents are often employed to polymerize molecules with similar functional groups or to capture a "snapshot" of protein interactions within a complex.[1][2]
A common application is in the study of protein quaternary structure, where the linker can covalently connect subunits that are in close proximity. However, their use can lead to a heterogeneous mixture of products, including intramolecular crosslinks and polymers, which can complicate analysis.[3]
Common Homobifunctional Linker Chemistries
The most prevalent homobifunctional linkers target primary amines or sulfhydryl groups.
-
Amine-to-Amine Crosslinkers: These typically feature N-hydroxysuccinimide (NHS) esters, which react with the primary amines found on lysine residues and the N-terminus of proteins to form stable amide bonds.[4] Disuccinimidyl suberate (DSS) is a classic example of an amine-reactive homobifunctional crosslinker.
-
Sulfhydryl-to-Sulfhydryl Crosslinkers: These linkers contain reactive groups such as maleimides, which specifically react with the sulfhydryl groups of cysteine residues to form stable thioether bonds. Bismaleimidoethane (BMOE) is a representative sulfhydryl-reactive homobifunctional linker.
Quantitative Data for Homobifunctional Linkers
The spacer arm length is a critical parameter when selecting a homobifunctional linker, as it defines the distance between the conjugated molecules.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester | 11.4 | No | Yes |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No |
| DSP (Dithiobis[succinimidyl propionate]) | NHS Ester | 12.0 | Yes (Disulfide) | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | No |
| DTME (Dithio-bis-maleimidoethane) | Maleimide | 13.1 | Yes (Disulfide) | No |
Heterobifunctional Linkers: Controlled and Sequential Conjugation
Heterobifunctional crosslinkers possess two different reactive groups, allowing for controlled, sequential (two-step) conjugation reactions. This stepwise approach minimizes the formation of undesirable homodimers and polymers, resulting in a more homogeneous and well-defined conjugate. This precision is crucial for applications such as the construction of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is essential.
Common Heterobifunctional Linker Chemistries
The versatility of heterobifunctional linkers stems from the variety of reactive group combinations available.
-
Amine-to-Sulfhydryl Crosslinkers: This is one of the most widely used classes of heterobifunctional linkers. They typically contain an NHS ester to react with primary amines and a maleimide group to target sulfhydryl groups. Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are prominent examples.
-
Carboxyl-to-Amine Crosslinkers: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. The reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS, to form a more stable amine-reactive intermediate.
-
Photoreactive Crosslinkers: These linkers contain one conventional reactive group and one photoreactive group (e.g., an aryl azide or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby molecules. This allows for the capture of transient or weak interactions.
Quantitative Data for Heterobifunctional Linkers
The choice of a heterobifunctional linker is often guided by the desired spacer arm length and the specific reactive ends required for the conjugation strategy.
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| SMCC | NHS Ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes |
| SPDP | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No |
| LC-SPDP | NHS Ester | Pyridyldithiol | 9.9 | Yes (Disulfide) | No |
| Sulfo-LC-SPDP | Sulfo-NHS Ester | Pyridyldithiol | 9.9 | Yes (Disulfide) | Yes |
| SIA | NHS Ester | Iodoacetyl | 1.5 | No | No |
| EDC | Carbodiimide | (Amine/Carboxyl) | 0 | No | Yes |
Quantitative Insights into Reaction Efficiency and Stability
The success of a bioconjugation reaction depends on the efficiency of bond formation and the stability of the resulting linkage.
NHS Ester Reactivity and Stability
The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically 7.2 to 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.
Table 3: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Sulfo-NHS esters generally exhibit similar reactivity and stability profiles to their non-sulfonated counterparts but offer the advantage of increased water solubility. Tetrafluorophenyl (TFP) esters have been developed as an alternative to NHS esters, offering greater resistance to hydrolysis, which can lead to higher labeling efficiencies, especially in reactions requiring longer incubation times.
Maleimide Reactivity and Thioether Bond Stability
Maleimides react specifically with sulfhydryl groups at a pH range of 6.5 to 7.5 to form a stable thioether bond. Above pH 7.5, the maleimide group can also react with primary amines. The stability of the resulting succinimidyl thioether linkage can be a concern in vivo, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione. This can lead to the premature release of a conjugated payload in ADCs. However, hydrolysis of the succinimide ring in the linker can "ring-open" the structure, leading to a more stable conjugate that is resistant to this thiol exchange.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments utilizing bifunctional linkers.
Protocol for Antibody-Drug Conjugation using SMCC
This protocol describes the generation of an antibody-drug conjugate (ADC) by first activating the antibody with the heterobifunctional crosslinker SMCC, followed by conjugation to a thiol-containing drug.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic drug
-
Thiol Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
Step 1: Antibody Activation with SMCC
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.
-
Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the Thiol Reaction Buffer.
Step 2: Conjugation with Thiol-Containing Drug
-
Immediately add the desalted, maleimide-activated antibody to the thiol-containing drug. The molar ratio of the two molecules should be optimized for the desired drug-to-antibody ratio (DAR). A 1.5 to 5-fold molar excess of the drug over the available maleimide groups is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction and cap any unreacted maleimide groups, add a solution of L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes at room temperature.
Step 3: Purification of the ADC
-
Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug, linker, and any aggregated protein.
Protocol for a Protein-Protein Interaction Pull-Down Assay using a Crosslinker
This protocol outlines a general procedure for identifying protein-protein interactions using a "bait" protein to "pull down" its interacting partners ("prey") from a cell lysate, with the interaction stabilized by a crosslinker.
Materials:
-
Affinity-tagged "bait" protein (e.g., GST-tagged or His-tagged)
-
Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)
-
Cell lysate containing "prey" proteins
-
Homobifunctional crosslinker (e.g., DSS) or Heterobifunctional crosslinker
-
Anhydrous DMSO
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (specific to the affinity tag, e.g., glutathione for GST-tag, imidazole for His-tag)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
Step 1: Immobilization of the Bait Protein
-
Incubate the affinity-tagged bait protein with the affinity resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin with Binding/Wash Buffer to remove any unbound bait protein.
Step 2: Interaction with Prey Proteins and Crosslinking
-
Add the cell lysate to the resin with the immobilized bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Resuspend the resin in an appropriate buffer for crosslinking.
-
Prepare a fresh stock solution of the crosslinker (e.g., DSS in DMSO).
-
Add the crosslinker to the resin slurry to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quench the crosslinking reaction by adding the Quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
Step 3: Elution and Analysis
-
Wash the resin with Binding/Wash Buffer to remove the crosslinker and quenching reagent.
-
Elute the protein complexes from the resin using the appropriate Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.
Mandatory Visualizations
Diagrams illustrating key workflows and logical relationships are provided below in the DOT language for Graphviz.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using SMCC.
Caption: Experimental workflow for a protein-protein interaction pull-down assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. interchim.fr [interchim.fr]
- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bis-aminooxy-PEG3 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG3 is a homobifunctional crosslinking reagent used in bioconjugation to covalently link two molecules that each contain an aldehyde or ketone group. This water-soluble crosslinker possesses two aminooxy groups at either end of a flexible polyethylene glycol (PEG) spacer. The aminooxy functional group reacts specifically and efficiently with a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity and the stability of the resulting conjugate under physiological conditions.[3]
The PEG3 spacer enhances the solubility of the crosslinker in aqueous buffers, which can help to prevent aggregation of the target molecules during the conjugation process. The defined length of the PEG spacer also provides a consistent and known distance between the conjugated molecules. Common applications for this compound include the creation of protein homodimers or heterodimers, intramolecular crosslinking to study protein conformation, and the development of antibody-drug conjugates (ADCs) or other targeted therapeutics.[1][4]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable C=N-O linkage, known as an oxime. The reaction proceeds readily in aqueous solutions and can be significantly accelerated by the use of a catalyst, such as aniline or its derivatives, particularly when performed at or near neutral pH.
Quantitative Data Summary
The efficiency and rate of oxime ligation are influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical quantitative parameters for bioconjugation reactions using aminooxy functionalities.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (Aniline) | Notes |
| Optimal pH | 4.0 - 5.5 | 6.5 - 7.5 | Catalysis is highly recommended for reactions at physiological pH to achieve reasonable rates. |
| Catalyst Concentration | N/A | 10 - 100 mM | Aniline or p-phenylenediamine can be used. |
| Reactant Molar Ratio | 10-50 fold excess of aminooxy reagent | 5-20 fold excess of aminooxy reagent | Excess crosslinker can favor intramolecular crosslinking or dimerization depending on the protein concentration. |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Reaction Time | 12 - 24 hours | 2 - 12 hours | Reaction progress should be monitored (e.g., by SDS-PAGE or HPLC). |
| Typical Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
This protocol describes a general method for crosslinking two proteins (Protein A and Protein B) that have been modified to contain aldehyde groups.
Materials:
-
Aldehyde-modified Protein A
-
Aldehyde-modified Protein B
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (must be free of primary amines like Tris)
-
Aniline stock solution (e.g., 1 M in DMSO or freshly prepared in reaction buffer)
-
Quenching solution (optional): 1 M hydroxylamine in reaction buffer
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified proteins (Protein A and Protein B) in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) in the reaction buffer or a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, combine equal molar amounts of aldehyde-modified Protein A and Protein B.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 10 to 20-fold molar excess of the crosslinker over the total protein concentration.
-
Add aniline from the stock solution to a final concentration of 20-50 mM to catalyze the reaction.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C for 12-16 hours. The optimal time should be determined empirically by monitoring the reaction progress.
-
-
Monitoring the Reaction:
-
At various time points, an aliquot of the reaction mixture can be analyzed by SDS-PAGE to observe the formation of the crosslinked product, which will have a higher molecular weight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, an excess of a quenching reagent like hydroxylamine can be added to react with any remaining aldehyde groups.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
For higher purity, the crosslinked protein conjugate can be further purified using size-exclusion chromatography (SEC) to separate it from unreacted monomeric proteins.
-
-
Characterization:
-
Confirm the formation of the conjugate and assess its purity using SDS-PAGE, Western blotting, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: Reaction scheme for oxime bond formation.
References
Application Notes and Protocols for Bis-aminooxy-PEG3 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Bis-aminooxy-PEG3, a hydrophilic, bifunctional crosslinker. It is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative containing two terminal aminooxy groups. The PEG3 linker enhances aqueous solubility and provides a flexible spacer. The aminooxy groups react specifically with aldehydes and ketones to form stable oxime bonds. This bioorthogonal reaction is highly efficient under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.[1][2][3][4][5]
Key Features:
-
Hydrophilic PEG Spacer: Increases the solubility of the resulting conjugate in aqueous media.
-
Bifunctional: Possesses two reactive aminooxy groups, enabling the crosslinking of two molecules or the attachment of two moieties to a single molecule.
-
Bioorthogonal Reactivity: The aminooxy group's reaction with aldehydes or ketones is highly specific and does not interfere with other functional groups typically found in biological systems.
-
Stable Oxime Linkage: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.
-
Non-cleavable Linker: Provides a stable connection between conjugated molecules.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: Used to link cytotoxic drugs to monoclonal antibodies. The bifunctionality can be exploited to attach two drug molecules.
-
PROTAC Synthesis: Serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.
-
Protein Modification and PEGylation: For crosslinking proteins or for PEGylating proteins that have been engineered to contain an aldehyde or ketone group.
-
Surface Modification: Immobilization of biomolecules onto surfaces functionalized with aldehyde or ketone groups.
-
Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments involving aminooxy-PEG linkers in bioconjugation.
| Parameter | Value | Conditions | Reference(s) |
| Reaction pH (Optimal) | 6.5 - 7.5 (uncatalyzed) | Amine-free buffers (e.g., phosphate buffer) | |
| 4.0 - 5.0 (optimal for catalysis) | Aniline or its derivatives as catalysts | ||
| Catalyst Concentration | 2 mM - 100 mM | Aniline, p-phenylenediamine, m-phenylenediamine | |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentration, and catalyst | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures for sensitive biomolecules |
Table 1: General Reaction Conditions for Oxime Ligation with Aminooxy-PEG Linkers
| Parameter | Typical Value(s) | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), LC-MS | |
| Conjugation Efficiency/Yield | > 90% | SDS-PAGE, LC-MS, HIC | |
| Oxime Bond Hydrolysis Half-life | > 25 days at pD 7.0 | 1H NMR spectroscopy | |
| Purity of Conjugate | > 95% | Size Exclusion Chromatography (SEC), HIC |
Table 2: Typical Quantitative Outcomes in ADC Development with Aminooxy-PEG Linkers
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation via Oxime Ligation
This protocol describes the fundamental steps for conjugating a molecule containing an aldehyde or ketone group to a molecule containing an aminooxy group, such as this compound.
Materials:
-
Aldehyde/ketone-containing molecule (e.g., modified antibody, protein, or small molecule)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Sodium Acetate Buffer, pH 4.5-5.5 (for catalyzed reactions)
-
Catalyst (optional): Aniline, p-phenylenediamine, or m-phenylenediamine stock solution (e.g., 1 M in DMSO or aqueous buffer)
-
Quenching reagent (optional): A small molecule with an aminooxy or hydrazide group
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)
-
Analytical instruments: SDS-PAGE, UV-Vis spectrophotometer, LC-MS, HIC
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the reaction buffer or a compatible solvent like DMSO. The final concentration in the reaction will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the aldehyde/ketone-containing molecule. A molar excess of 5 to 20-fold of this compound is a common starting point.
-
If using a catalyst, add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Reaction Quenching (Optional):
-
To consume unreacted aldehyde/ketone groups, a quenching reagent can be added in a slight molar excess and incubated for an additional 30-60 minutes.
-
-
Purification:
-
Remove unreacted this compound, catalyst, and other small molecules using SEC or dialysis. The choice of buffer for purification should be suitable for the stability of the final conjugate.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate to confirm successful ligation and determine purity.
-
For protein conjugates, SDS-PAGE will show a shift in molecular weight.
-
LC-MS can be used to determine the exact mass of the conjugate.
-
For ADCs, HIC is used to determine the drug-to-antibody ratio (DAR).
-
Caption: General workflow for bioconjugation using this compound.
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol outlines the generation of aldehyde groups on an antibody's glycan domains followed by conjugation with an aminooxy-functionalized payload using a linker like this compound (for dual payload attachment) or a mono-aminooxy-PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Aminooxy-functionalized drug-linker construct (e.g., Payload-linker-aminooxy)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Catalyst: p-phenylenediamine (10 mM final concentration)
-
Desalting columns
Procedure:
-
Antibody Oxidation:
-
Exchange the antibody into an appropriate reaction buffer.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess periodate and buffer exchange the oxidized antibody into the conjugation reaction buffer using a desalting column.
-
-
Oxime Ligation:
-
To the oxidized antibody, add the aminooxy-functionalized drug-linker in a 5- to 10-fold molar excess.
-
Add the p-phenylenediamine catalyst to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and catalyst using SEC.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Analyze the DAR and purity using HIC and/or LC-MS.
-
Caption: Workflow for site-specific ADC synthesis via oxime ligation.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general strategy for synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to this compound. This requires that the ligands have been functionalized with an aldehyde or ketone.
Materials:
-
Aldehyde/ketone-functionalized target protein ligand (Ligand A)
-
Aldehyde/ketone-functionalized E3 ligase ligand (Ligand B)
-
This compound
-
Anhydrous DMF or DMSO
-
Catalyst (optional, as described in Protocol 1)
-
Purification system: Preparative HPLC
Procedure:
-
First Ligation Step:
-
Dissolve Ligand A (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate (Ligand A-PEG3-aminooxy) by preparative HPLC.
-
-
Second Ligation Step:
-
Dissolve the purified mono-conjugated intermediate (1.0 eq) and Ligand B (1.2 eq) in anhydrous DMF.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Caption: Sequential ligation strategy for PROTAC synthesis.
Signaling Pathways
This compound itself is a synthetic linker and does not directly participate in or modulate signaling pathways. However, the bioconjugates synthesized using this linker, such as ADCs and PROTACs, are designed to potently and specifically interfere with cellular signaling.
ADC-Mediated Signaling:
An ADC constructed with this compound targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, and the cytotoxic payload is released, leading to the disruption of critical cellular pathways, such as microtubule dynamics or DNA replication, ultimately inducing apoptosis.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
PROTAC-Mediated Protein Degradation:
A PROTAC synthesized with a this compound linker facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Site-Specific Antibody Conjugation with Bis-aminooxy-PEG3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation antibody-drug conjugates (ADCs), immunotoxins, and other targeted therapeutics.[1][] Unlike random conjugation methods that target abundant amino acid residues like lysine or cysteine and result in heterogeneous mixtures, site-specific approaches offer precise control over the location and stoichiometry of payload attachment.[][3][4] This precision leads to homogeneous products with improved pharmacokinetic properties, a wider therapeutic window, and enhanced efficacy.
One of the most robust strategies for site-specific conjugation involves the introduction of a bioorthogonal aldehyde or ketone group onto the antibody, which can then be selectively reacted with an aminooxy- or hydrazide-functionalized payload. This application note details the use of Bis-aminooxy-PEG3, a hydrophilic, bifunctional linker, for site-specific antibody conjugation via a stable oxime bond. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the antibody and the conjugated payload.
This document provides detailed protocols for two primary methods to introduce the aldehyde functionality for conjugation with this compound: glycoengineering and the use of genetically encoded aldehyde tags.
Principle of the Method
The core principle of this conjugation strategy is a two-step process:
-
Introduction of an Aldehyde Handle: A reactive aldehyde group is introduced at a specific site on the antibody. This can be achieved through:
-
Glycoengineering: The natural N-linked glycans present on the Fc region of most IgG antibodies can be enzymatically modified and then oxidized to generate aldehyde groups. This method utilizes the conserved nature of glycosylation to achieve site-specificity.
-
Aldehyde Tag Technology: A short peptide sequence, known as an "aldehyde tag" (e.g., CxPxR), is genetically encoded into the antibody sequence at a desired location. The formylglycine-generating enzyme (FGE) recognizes this tag and oxidizes the cysteine residue to a formylglycine, which contains an aldehyde group.
-
-
Oxime Ligation: The aldehyde-modified antibody is then reacted with this compound, which has two aminooxy groups. One aminooxy group forms a stable oxime bond with the aldehyde on the antibody, while the other can be pre-conjugated to a payload of interest (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent). The reaction is highly specific and proceeds efficiently under mild, aqueous conditions.
Data Presentation
The homogeneity of ADCs prepared using site-specific conjugation with this compound can be assessed by measuring the Drug-to-Antibody Ratio (DAR). The following table summarizes representative quantitative data that can be expected from such an experiment.
| Conjugation Method | Target Antibody | Payload | Average DAR | Conjugation Efficiency (%) | % Monomeric Species |
| Glycoengineering | Trastuzumab | MMAE | 1.8 | >90% | >95% |
| Aldehyde Tag | Cetuximab | DM1 | 2.0 | >95% | >98% |
Note: This table presents expected values based on literature for site-specific conjugation. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Conjugation via Glycoengineering and Oxime Ligation
This protocol describes the generation of aldehyde groups on antibody glycans followed by conjugation with a this compound-payload conjugate.
Materials:
-
Antibody (e.g., IgG1) in Phosphate Buffered Saline (PBS), pH 7.4
-
Galactose oxidase
-
Horseradish peroxidase
-
Sodium periodate (NaIO4)
-
This compound-payload conjugate
-
Reaction Buffer: PBS, pH 7.0
-
Quenching Solution: Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Aniline (catalyst, optional)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
If necessary, perform a buffer exchange into the reaction buffer using a desalting column.
-
-
Enzymatic Oxidation of Glycans:
-
To the antibody solution, add galactose oxidase and horseradish peroxidase.
-
Incubate at 37°C for 2-4 hours with gentle mixing.
-
Alternatively, for a chemical oxidation approach, add a controlled molar excess of sodium periodate to the antibody solution and incubate in the dark at 4°C for 30 minutes.
-
-
Quenching of Oxidation Reaction:
-
Add a molar excess of glycerol to quench any remaining oxidant.
-
Incubate for 10 minutes at 4°C.
-
-
Purification of Oxidized Antibody:
-
Remove excess reagents by buffer exchanging the antibody into the reaction buffer (PBS, pH 7.0) using a desalting column.
-
-
Conjugation with this compound-Payload:
-
To the purified oxidized antibody, add a 5-10 fold molar excess of the this compound-payload conjugate.
-
If the reaction is slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Purification of the Antibody Conjugate:
-
Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and other reagents.
-
-
Characterization:
-
Characterize the purified conjugate by SDS-PAGE, mass spectrometry (to determine DAR), and functional assays (e.g., ELISA for antigen binding).
-
Protocol 2: Site-Specific Conjugation via Aldehyde Tag and Oxime Ligation
This protocol describes the expression of an aldehyde-tagged antibody and its subsequent conjugation.
Materials:
-
Expression system (e.g., mammalian or E. coli) for co-expression of the tagged antibody and FGE.
-
Purification reagents (e.g., Protein A resin)
-
This compound-payload conjugate
-
Reaction Buffer: PBS, pH 7.0
-
Desalting columns
Procedure:
-
Expression and Purification of Aldehyde-Tagged Antibody:
-
Co-express the antibody containing the aldehyde tag sequence (e.g., LCTPSR) and the formylglycine-generating enzyme (FGE) in a suitable expression system.
-
Purify the secreted or lysed antibody using standard methods, such as Protein A affinity chromatography.
-
-
Buffer Exchange:
-
Exchange the purified, tagged antibody into the reaction buffer (PBS, pH 7.0) using a desalting column.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound-payload conjugate to the aldehyde-tagged antibody solution.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
-
Purification and Characterization:
-
Purify the antibody conjugate using SEC or affinity chromatography.
-
Characterize the final product as described in Protocol 1.
-
Visualizations
Caption: Overall workflow for site-specific antibody conjugation.
Caption: Chemical reaction of oxime ligation.
Caption: Structure of a site-specific antibody conjugate.
References
Application Notes and Protocols for Bis-aminooxy-PEG3 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-aminooxy-PEG3 in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs).[1] These molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2]
This compound is a polyethylene glycol (PEG)-based linker that offers a versatile platform for PROTAC synthesis through oxime ligation.[3][4] This bioorthogonal conjugation strategy involves the reaction of the aminooxy groups on the linker with aldehyde or ketone functionalities pre-installed on the POI and E3 ligase ligands. This "split PROTAC" or modular approach allows for the rapid assembly and screening of a library of PROTACs with varying linker lengths, attachment points, and ligand combinations, thereby accelerating the optimization process. The PEG3 component of the linker enhances aqueous solubility and can improve cell permeability of the resulting PROTAC.
Mechanism of Action: PROTACs Utilizing Oxime Ligation
PROTACs synthesized with a this compound linker function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
References
Application Notes: PROTAC Linker Design with Bis-aminooxy-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, chemical composition, and attachment points critically influence the stability and geometry of the ternary complex, thereby impacting the efficiency and selectivity of protein degradation. Furthermore, the linker significantly affects the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.
Bis-aminooxy-PEG3: A Versatile Linker for PROTAC Synthesis
This compound is a hydrophilic, PEG-based linker featuring two terminal aminooxy groups. The aminooxy functional group provides a highly efficient and chemoselective method for bioconjugation through the formation of a stable oxime bond with aldehydes and ketones. This bioorthogonal ligation strategy offers several advantages for PROTAC synthesis:
-
High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing off-target reactions with other functional groups present in complex biomolecules.
-
Stable Bond Formation: The resulting oxime linkage is robust under physiological conditions, ensuring the integrity of the PROTAC molecule.
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions, preserving the integrity of the delicate protein ligands.
-
Modular and Efficient Synthesis: The use of this compound facilitates a modular "split PROTAC" approach, where libraries of aldehyde- or ketone-functionalized POI and E3 ligase ligands can be readily combined with the linker to rapidly generate and screen a diverse range of PROTACs.
Data Presentation: Impact of Linker Composition and Length on PROTAC Efficacy
The selection of the linker is a critical parameter in optimizing PROTAC performance. The following tables summarize quantitative data from published studies, illustrating the influence of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of various PROTACs.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | Cell Viability (IC50, µM) in MCF7 cells | ER Degradation (%) |
| 12 | 12 | 1.8 | >10 | ~20 |
| 13 | 16 | 1.5 | 1.2 | ~80 |
| 14 | 20 | 1.7 | 5.5 | ~60 |
| 15 | 24 | 2.1 | >10 | ~40 |
Data illustrates that an optimal linker length is crucial for maximal degradation and cytotoxic activity, with the 16-atom linker demonstrating the highest efficacy in this series.
Table 2: Comparison of Different Linker Types for Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Alkyl | 9-atom alkyl chain | >1000 | <20 |
| PEG | 3 PEG units | 54 | >90 |
| Rigid | Disubstituted Alkene | 250 | ~60 |
This data highlights the significant impact of linker composition on degradation efficiency, with the flexible PEG linker showing superior performance compared to the alkyl and rigid linkers for this target.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing a this compound linker.
Protocol 1: Synthesis of an Aldehyde-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)
This protocol describes the introduction of an aldehyde functionality to pomalidomide, a common E3 ligase ligand.
Materials:
-
4-Aminopomalidomide
-
4-Formylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-formylbenzoic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 4-aminopomalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aldehyde-functionalized pomalidomide.
Protocol 2: Synthesis of a Ketone-Functionalized Protein of Interest (POI) Ligand
This protocol provides a general method for introducing a ketone functionality to a POI ligand containing a suitable reactive handle (e.g., an amine).
Materials:
-
POI ligand with an amine functional group
-
4-Acetylbenzoic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF
Procedure:
-
Dissolve 4-acetylbenzoic acid (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF and stir at room temperature for 1 hour to form the NHS ester.
-
Add the POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the ketone-functionalized POI ligand using reverse-phase HPLC.
Protocol 3: PROTAC Synthesis via Oxime Ligation with this compound
This protocol describes the final conjugation of the functionalized ligands with this compound.
Materials:
-
Aldehyde-functionalized E3 ligase ligand (from Protocol 1)
-
Ketone-functionalized POI ligand (from Protocol 2)
-
This compound
-
Aniline (as catalyst)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
Procedure:
-
Dissolve the aldehyde-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in DMSO.
-
Add a catalytic amount of aniline (e.g., 10 mol%).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS for the formation of the mono-conjugated intermediate.
-
Once the first reaction is complete, add the ketone-functionalized POI ligand (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for another 12-24 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC using reverse-phase HPLC.
Protocol 4: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the POI
-
PROTAC synthesized in Protocol 3
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualization
Caption: Mechanism of Action of a PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical relationships in PROTAC linker design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bis-aminooxy-PEG3 in Peptide and Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG3 is a homobifunctional crosslinking reagent that facilitates the covalent linkage of peptides and proteins through a highly efficient and specific reaction known as oxime ligation. This water-soluble crosslinker contains two aminooxy groups at either end of a flexible polyethylene glycol (PEG) spacer. The aminooxy moieties react specifically with carbonyl groups (aldehydes or ketones) to form stable oxime bonds.[1][2][3] This bioorthogonal reaction proceeds under mild physiological conditions, making it an ideal tool for various applications in proteomics, drug discovery, and biologics development.[4][5]
The PEG3 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can help to reduce aggregation and improve the pharmacokinetic properties of modified biotherapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in peptide and protein crosslinking.
Principle of Oxime Ligation
The core of this compound crosslinking is the oxime ligation reaction. This reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime bond. The reaction is highly chemoselective and does not react with other functional groups typically found in proteins, such as amines or sulfhydryls. The reaction can be catalyzed by nucleophilic catalysts like aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH.
Applications
-
Studying Protein-Protein Interactions: Stabilize transient or weak protein-protein interactions for identification and characterization.
-
Structural Biology: Generate distance constraints for computational modeling of protein and protein complex structures.
-
Antibody-Drug Conjugates (ADCs): Link antibodies to cytotoxic drugs or other therapeutic payloads.
-
PEGylation: Introduce PEG chains to proteins to improve their stability and pharmacokinetic profiles.
-
Biomaterial Formation: Create well-defined hydrogels and other biomaterials through protein crosslinking.
Data Presentation
While specific quantitative data for this compound is not extensively published in the form of comparative tables, the efficiency of oxime ligation is well-documented. The following tables provide an example of how to structure and present quantitative data from a typical crosslinking experiment. Researchers should generate their own data based on their specific protein or peptide of interest.
Table 1: Optimization of this compound Concentration for Crosslinking
| Molar Excess of this compound to Protein | Crosslinking Efficiency (%) | Dimer Formation (%) | Higher-Order Aggregate Formation (%) |
| 1:1 | 15 | 12 | 3 |
| 5:1 | 45 | 38 | 7 |
| 10:1 | 70 | 60 | 10 |
| 20:1 | 85 | 70 | 15 |
| 50:1 | 88 | 65 | 23 |
Note: Data is illustrative. Actual efficiency will depend on the protein, buffer conditions, and reaction time.
Table 2: Effect of pH on Crosslinking Efficiency
| pH | Reaction Time (hours) | Crosslinking Efficiency (%) |
| 5.0 | 2 | 90 |
| 6.0 | 2 | 75 |
| 7.0 | 2 | 50 |
| 7.0 (with 100 mM Aniline) | 2 | 85 |
| 8.0 | 2 | 30 |
Note: Oxime ligation is generally more efficient at acidic pH. The use of a catalyst like aniline can significantly improve efficiency at neutral pH.
Table 3: Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Aminooxy-functionalized PEG vs. Aldehyde-modified protein | None | ~0.1 - 1 | General knowledge |
| Aminooxy-functionalized PEG vs. Aldehyde-modified protein | Aniline (100 mM) | ~10 - 50 | |
| Aminooxy-functionalized PEG vs. Aldehyde-modified protein | p-Phenylenediamine (10 mM) | ~100 - 200 |
Note: This table presents typical rate constants for oxime ligation to illustrate the effect of catalysts. Specific kinetics for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Introduction of Aldehyde or Ketone Groups into Proteins
For this compound to crosslink proteins, the target proteins must contain accessible aldehyde or ketone groups. If the protein of interest does not naturally contain these functionalities, they can be introduced site-specifically using various methods.
Method A: Oxidation of N-terminal Serine/Threonine
This method generates an aldehyde group at the N-terminus of a protein.
Materials:
-
Protein with an N-terminal serine or threonine residue
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Desalting column
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.
-
Immediately purify the aldehyde-modified protein using a desalting column to remove excess periodate.
Method B: Incorporation of Unnatural Amino Acids
This method allows for the site-specific incorporation of a ketone-containing amino acid, such as p-acetyl-L-phenylalanine, during protein expression.
Materials:
-
Expression system capable of incorporating unnatural amino acids
-
p-acetyl-L-phenylalanine
-
Appropriate aminoacyl-tRNA synthetase/tRNA pair
Procedure:
-
Follow established protocols for unnatural amino acid incorporation into your protein of interest.
-
Express and purify the ketone-containing protein as you would the wild-type protein.
Protocol 2: Crosslinking of Carbonyl-Containing Proteins with this compound
Materials:
-
Aldehyde or ketone-modified protein(s) (from Protocol 1)
-
This compound
-
Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.0-7.4)
-
(Optional) Aniline or p-phenylenediamine solution (catalyst)
-
Quenching solution: Hydroxylamine solution (e.g., 100 mM in reaction buffer)
-
SDS-PAGE analysis reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Reagent Preparation:
-
Dissolve the carbonyl-containing protein(s) in the chosen reaction buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of this compound in the same buffer. The concentration should be 10-50 fold higher than the desired final concentration.
-
(Optional) If using a catalyst at neutral pH, prepare a stock solution of aniline or p-phenylenediamine.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold).
-
(Optional) If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution of hydroxylamine to a final concentration that is in large excess of the unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. Run a control lane with the uncrosslinked protein for comparison.
-
Mass Spectrometry: For detailed analysis of the crosslinked sites, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. Specialized software can then be used to identify the crosslinked peptides.
-
Visualizations
Caption: Reaction mechanism of protein crosslinking with this compound.
Caption: General experimental workflow for protein crosslinking.
Caption: Example of using crosslinking to study a signaling pathway.
References
- 1. This compound, 98627-70-4 | BroadPharm [broadpharm.com]
- 2. Bis-aminooxy-PEG4, 98627-72-6 | BroadPharm [broadpharm.com]
- 3. Bis-aminooxy-PEG1, 93460-33-4 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis-aminooxy-PEG3 for Hydrogel Formation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for a variety of biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell culture.[1][2][3][4][] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their biocompatibility, tunability, and resistance to protein adsorption.
This document provides detailed application notes and protocols for the formation and characterization of hydrogels using bis-aminooxy-PEG3. The formation of these hydrogels relies on a biocompatible "click chemistry" reaction known as oxime ligation. This reaction occurs between the aminooxy groups of this compound and an aldehyde or ketone-functionalized crosslinker, forming a stable oxime bond. A key advantage of this chemistry is that it is fast, requires no catalyst, and the only byproduct is water. The properties of the resulting hydrogel, such as its mechanical stiffness and swelling behavior, can be readily tuned by adjusting the reaction conditions.
Hydrogel Formation: The Oxime Ligation Pathway
The formation of the hydrogel is based on the chemical reaction between the aminooxy groups of the this compound and the aldehyde groups of a crosslinker, such as glutaraldehyde or a PEG-dialdehyde. This reaction forms a stable oxime linkage, resulting in a crosslinked polymer network.
Caption: Chemical reaction pathway for hydrogel formation via oxime ligation.
Quantitative Data Summary
The physical properties of this compound hydrogels can be tailored by modulating various parameters. The following tables summarize the impact of key variables on hydrogel characteristics.
Table 1: Effect of pH on Gelation Time
| pH of Precursor Solution | Approximate Gelation Time (3 wt% PEG, r=1) |
| 6.5 | ~5 minutes |
| 7.2 | ~30 minutes |
| 8.0 | >30 minutes (partially crosslinked) |
Table 2: Influence of Polymer Concentration and Crosslinker Ratio on Mechanical Properties
| Polymer Weight % | Crosslinker Ratio (r) | Storage Modulus (G') | Loss Modulus (G'') |
| 3% | 1.0 | Tunable | Tunable |
| 5% | 1.0 | Increases with wt% | Increases with wt% |
| 7% | 1.0 | Increases with wt% | Increases with wt% |
| 3% | 0.7 | Lower | Lower |
| 3% | 1.0 | Higher | Higher |
Table 3: Swelling Properties as a Function of Formulation
| Polymer Weight % | Crosslinker Ratio (r) | Water Content (%) | Swelling Ratio |
| 3% | 0.7 | 99.26 ± 0.08 | 1.76 ± 0.07 |
| 3% | 1.0 | 98.49 ± 0.14 | 1.09 ± 0.02 |
| 5% | 1.0 | Decreases with wt% | 1.45 ± 0.17 |
| 7% | 1.0 | 95.78 ± 0.25 | Increases with wt% |
Experimental Protocols
The following are detailed protocols for the formation and characterization of this compound hydrogels.
Protocol 1: Hydrogel Formation
This protocol describes the in situ formation of a hydrogel using this compound and a dialdehyde crosslinker.
Materials:
-
This compound
-
Aldehyde-functionalized crosslinker (e.g., glutaraldehyde, PEG-dialdehyde)
-
Phosphate-buffered saline (PBS) or other suitable buffer at desired pH
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of this compound in the desired buffer (e.g., PBS at pH 7.2). The concentration will depend on the desired final polymer weight percentage.
-
Prepare a stock solution of the aldehyde crosslinker in the same buffer. The concentration should be calculated to achieve the desired molar ratio (r) of aldehyde to aminooxy groups.
-
-
Hydrogel Formation:
-
In a suitable vessel (e.g., microcentrifuge tube, mold), add the required volume of the this compound solution.
-
Add the corresponding volume of the aldehyde crosslinker solution to the this compound solution.
-
Immediately and thoroughly mix the two solutions by vortexing or rapid pipetting for 5-10 seconds.
-
Allow the mixture to stand at the desired temperature (e.g., 37°C) for gelation to occur. Gelation time will vary depending on the pH, concentration, and temperature.
-
Protocol 2: Rheological Characterization
Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
Equipment:
-
Rheometer with a parallel plate geometry
Procedure:
-
Sample Loading:
-
Prepare the hydrogel precursor solutions as described in Protocol 1.
-
Quickly pipette the mixed solution onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance (e.g., 0.5 mm), ensuring the sample fills the gap completely and trim any excess material.
-
-
Time Sweep (Gelation Kinetics):
-
To monitor the gelation process, perform a time sweep experiment immediately after loading the sample.
-
Set the rheometer to oscillate at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at the desired temperature (e.g., 37°C).
-
Record the storage modulus (G') and loss modulus (G'') over time. The gel point is typically identified as the time at which G' surpasses G''.
-
-
Frequency Sweep:
-
Once the hydrogel is fully formed (G' has plateaued), perform a frequency sweep to characterize the mechanical properties of the gel.
-
Apply a constant strain (within the linear viscoelastic region) and vary the frequency (e.g., from 0.1 to 100 rad/s).
-
A stable G' that is significantly higher than G'' across the frequency range is characteristic of a crosslinked hydrogel.
-
Protocol 3: Swelling Studies
Swelling studies are conducted to determine the water uptake capacity of the hydrogel.
Materials:
-
Formed hydrogels
-
Deionized water or PBS
-
Analytical balance
-
Lyophilizer (optional)
Procedure:
-
Initial Mass Measurement:
-
Carefully blot the surface of a freshly prepared hydrogel to remove excess water and record its initial mass (M_initial).
-
-
Swelling:
-
Immerse the hydrogel in a large volume of deionized water or PBS at a specified temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its mass (M_swollen).
-
Continue until the mass of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
-
Dry Mass Measurement (Optional):
-
To determine the water content, the swollen hydrogel can be frozen and then lyophilized to remove all water.
-
The mass of the dried hydrogel (M_dry) is then recorded.
-
-
Calculations:
-
Swelling Ratio = M_swollen / M_initial
-
Mass Swelling Ratio = (M_swollen - M_dry) / M_dry
-
Water Content (%) = [(M_swollen - M_dry) / M_swollen] x 100
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for hydrogel synthesis and characterization.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Applications in Drug Development
This compound based hydrogels are promising vehicles for controlled drug delivery. Their porous structure allows for the encapsulation of therapeutic molecules, and the release can be controlled by the hydrogel's degradation rate and mesh size. The "in situ" gelling capability makes them suitable for minimally invasive delivery. Furthermore, the biocompatibility of PEG minimizes adverse immune responses, which is critical for drug development applications. The ability to tune the mechanical properties allows for the design of hydrogels that can match the stiffness of the target tissue, potentially enhancing therapeutic efficacy.
References
- 1. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. rjptonline.org [rjptonline.org]
Surface Modification of Nanoparticles with Bis-aminooxy-PEG3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. Bis-aminooxy-PEG3 is a heterobifunctional linker that allows for the covalent attachment of PEG chains to nanoparticles through a highly efficient and chemoselective reaction known as oxime ligation.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. The aminooxy groups at both ends of the PEG linker react with aldehyde or ketone functionalities on the nanoparticle surface to form stable oxime bonds.[1][2][3] This method is particularly advantageous due to its mild reaction conditions, high specificity, and the stability of the resulting linkage, making it suitable for a wide range of nanoparticle types and sensitive cargo.[3]
Core Concepts
The fundamental principle behind this surface modification strategy is the oxime ligation reaction, a cornerstone of "click chemistry." This reaction involves the condensation of an aminooxy group (-O-NH2) with an aldehyde (-CHO) or ketone (-C=O) to form a stable oxime linkage (-O-N=C-).[3] this compound possesses two terminal aminooxy groups, enabling it to act as a linker between two different entities or to crosslink molecules on a surface. For nanoparticle PEGylation, one of the aminooxy groups reacts with an aldehyde-functionalized nanoparticle surface.
The PEG component of the linker provides a hydrophilic shield around the nanoparticle, which offers several benefits:
-
Prolonged Systemic Circulation: The "stealth" properties imparted by the PEG layer reduce recognition and uptake by the reticuloendothelial system (RES), leading to longer circulation times in vivo.
-
Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which can prevent nanoparticle aggregation in biological media.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
-
Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
Data Presentation: Expected Physicochemical Changes
The successful surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize the anticipated changes for a model 100 nm aldehyde-functionalized polymeric nanoparticle. Note: The following data are representative examples and the actual values will vary depending on the nanoparticle type, size, and surface chemistry.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Aldehyde-Functionalized Nanoparticles | 100 ± 5 | < 0.15 | -25 ± 5 |
| After this compound Conjugation | 115 ± 7 | < 0.20 | -15 ± 5 |
| Characterization Method | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and size distribution. | An increase in hydrodynamic diameter following PEGylation. |
| Zeta Potential Measurement | To determine surface charge. | A shift in zeta potential towards neutral. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface. | Appearance of characteristic peaks for the oxime bond and PEG linker. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted PEG. | Weight loss corresponding to the degradation of the organic PEG layer. |
Experimental Protocols
This section provides a detailed protocol for the surface modification of aldehyde-functionalized nanoparticles with this compound.
Materials
-
Aldehyde-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M MES buffer (pH 5.5-6.0) or 0.1 M phosphate-buffered saline (PBS, pH 7.2-7.4)
-
Aniline (optional, as a catalyst)
-
Quenching solution: 1 M glycine or Tris buffer
-
Purification supplies: Centrifugal filter units (with appropriate molecular weight cutoff) or size-exclusion chromatography (SEC) column
-
Deionized (DI) water
Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
-
Nanoparticle Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the same reaction buffer to create a stock solution. A 10-50 fold molar excess of this compound to the estimated aldehyde groups on the nanoparticle surface is recommended as a starting point.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension.
-
(Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle, continuous mixing. For sensitive nanoparticles or cargo, the reaction can be performed at 4°C for a longer duration (e.g., 24-48 hours).
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups on the nanoparticle surface.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Method A: Centrifugal Filtration:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing excess this compound and other small molecules to pass through.
-
Centrifuge according to the manufacturer's instructions.
-
Resuspend the concentrated nanoparticles in fresh buffer and repeat the washing step 2-3 times to ensure complete removal of unreacted reagents.
-
-
Method B: Size-Exclusion Chromatography (SEC):
-
Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of Surface Modification
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after conjugation to confirm successful surface modification.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the nanoparticles before and after modification to identify the appearance of new peaks corresponding to the oxime linkage and the PEG chain.
-
-
Quantification of Surface Modification (Optional):
-
A quantification of the free aminooxy groups on the surface can be performed using a colorimetric assay, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay, adapted for aminooxy groups. This can provide an estimate of the PEGylation efficiency.
-
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles with this compound.
Oxime Ligation Mechanism
Caption: The oxime ligation reaction for nanoparticle PEGylation.
Applications in Drug Delivery and Research
Nanoparticles functionalized with this compound are valuable tools in various research and therapeutic applications:
-
Targeted Drug Delivery: The remaining free aminooxy group on the PEGylated nanoparticle surface can be used for the subsequent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues.
-
Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to the nanoparticle surface via the second aminooxy group, enabling in vivo tracking and diagnostic applications.
-
Controlled Release Systems: The stable oxime linkage ensures that the PEG coating remains attached to the nanoparticle, which is crucial for maintaining its long-circulating properties and facilitating controlled drug release at the target site.
Conclusion
The surface modification of nanoparticles with this compound via oxime ligation is a robust and versatile strategy for developing advanced nanomaterials for biomedical applications. The detailed protocols and characterization methods provided in this document offer a comprehensive guide for researchers and drug development professionals to successfully implement this conjugation chemistry. The resulting PEGylated nanoparticles exhibit enhanced stability and prolonged circulation, making them promising candidates for a wide range of diagnostic and therapeutic applications.
References
Application Notes and Protocols: Bis-aminooxy-PEG3 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG3 is a versatile, bifunctional linker molecule increasingly utilized in the development of advanced drug delivery systems. Its structure, featuring two terminal aminooxy groups connected by a short, hydrophilic polyethylene glycol (PEG) chain, enables the straightforward and efficient conjugation of various molecules through oxime ligation. This "click chemistry" reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an ideal tool for creating complex bioconjugates under mild conditions.
The hydrophilic PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugates.[1] The bifunctionality of this compound allows for its use as a crosslinker in the formation of hydrogels or as a linker to conjugate two different molecules, such as a drug and a targeting ligand, to a central scaffold.
Core Principle: Oxime Ligation
The primary application of this compound revolves around the principle of oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime bond, with water as the only byproduct.[2] The reaction is chemoselective and can be performed in aqueous environments, even in the presence of other functional groups found in biological molecules.[]
The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic buffer (pH 4-6).[2] Furthermore, the reaction can be significantly accelerated by the use of nucleophilic catalysts, such as aniline or its derivatives.[4]
Applications in Drug Delivery
Hydrogel Formation for Sustained Drug Release
This compound can be used as a crosslinker to form biocompatible hydrogels. When combined with a multi-aldehyde or multi-ketone functionalized polymer, a three-dimensional network is formed through oxime bond formation. These hydrogels can encapsulate therapeutic agents and provide sustained release as the hydrogel degrades or as the drug diffuses through the polymer matrix.
Protocol 1: General Procedure for Hydrogel Formation
This protocol describes a general method for forming a hydrogel using a multi-arm PEG-aldehyde and this compound as a crosslinker.
Materials:
-
Multi-arm PEG-aldehyde
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Aniline (optional, as catalyst)
-
Drug to be encapsulated
Procedure:
-
Preparation of Polymer Solutions:
-
Dissolve the multi-arm PEG-aldehyde in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve this compound in PBS to a concentration that results in the desired molar ratio of aminooxy to aldehyde groups.
-
If encapsulating a drug, dissolve or suspend the drug in the this compound solution.
-
-
Hydrogel Formation:
-
In a sterile container, mix the multi-arm PEG-aldehyde solution with the this compound/drug solution at a 1:1 volume ratio.
-
If using a catalyst, add aniline to the mixture to a final concentration of 10-100 mM.
-
Gently vortex or pipette to ensure thorough mixing.
-
Allow the mixture to stand at room temperature or 37°C to facilitate gelation. Gelation time will vary depending on the concentration of reactants, pH, and presence of a catalyst.
-
-
Characterization:
-
Monitor gelation by inverting the vial and observing the cessation of flow.
-
Characterize the physical properties of the hydrogel, such as swelling ratio, mechanical strength (rheology), and drug release kinetics.
-
Quantitative Data:
The properties of oxime-linked hydrogels can be tuned by altering the formulation parameters. The following tables summarize representative data on how these parameters can influence hydrogel characteristics.
| Parameter | Value | Gelation Time (minutes) |
| pH | 6.5 | ~5 |
| 7.2 | ~30 | |
| PEG Concentration | 3 wt% | - |
| 5 wt% | - | |
| 7 wt% | - |
| Parameter | Value | Storage Modulus (Pa) | Swelling Ratio |
| PEG Concentration | 3 wt% | 258 | 1.76 |
| 7 wt% | 4196 | 1.09 | |
| Aldehyde:Aminooxy Ratio | 0.7 | - | 1.76 |
| 1.0 | - | 1.09 |
Functionalization of Nanoparticles for Targeted Drug Delivery
This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) that have been modified to display aldehyde or ketone groups. One aminooxy group of the linker reacts with the nanoparticle surface, leaving the second aminooxy group available for the conjugation of a drug, a targeting ligand, or an imaging agent that has been appropriately functionalized with a carbonyl group.
Protocol 2: Two-Step Conjugation of a Drug to Aldehyde-Modified Nanoparticles
This protocol outlines a general procedure for attaching a drug to aldehyde-functionalized nanoparticles using this compound as a linker.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., liposomes with aldehyde-PEG lipids)
-
This compound
-
Drug molecule functionalized with an aldehyde or ketone group
-
Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Step 1: Attachment of Linker to Nanoparticles
-
Disperse the aldehyde-functionalized nanoparticles in the reaction buffer.
-
Add a molar excess of this compound (e.g., 10-fold) to the nanoparticle suspension.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Remove the excess, unreacted this compound by dialysis or size exclusion chromatography.
-
-
Step 2: Conjugation of the Drug
-
To the purified aminooxy-functionalized nanoparticles, add a molar excess of the aldehyde- or ketone-functionalized drug.
-
Adjust the pH of the reaction mixture if necessary to optimize oxime ligation (typically pH 4-6).
-
Allow the reaction to proceed at room temperature for 4-12 hours or overnight.
-
Purify the drug-conjugated nanoparticles from unreacted drug and byproducts using an appropriate purification method.
-
-
Characterization:
-
Characterize the final conjugate for size, surface charge (zeta potential), drug loading efficiency, and conjugation yield.
-
Analytical techniques such as UV-Vis spectroscopy, HPLC, and dynamic light scattering are commonly used.
-
Synthesis of Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to link a cytotoxic drug to an antibody. This typically involves the site-specific introduction of an aldehyde or ketone group onto the antibody, often through the oxidation of carbohydrate moieties in the Fc region or through enzymatic modification. The bifunctional nature of the linker could potentially allow for the attachment of two drug molecules, though more commonly a hetero-bifunctional linker with one aminooxy group and another reactive group is used for this application.
Protocol 3: Conceptual Workflow for ADC Synthesis via Oxime Ligation
This protocol provides a conceptual workflow for creating an ADC using an aminooxy-PEG linker.
Materials:
-
Monoclonal antibody (mAb)
-
Sodium periodate (for glycan oxidation)
-
Aminooxy-PEG-drug conjugate
-
Reaction Buffer (e.g., PBS, pH 7.4 for oxidation; acetate buffer, pH 5.5 for ligation)
-
Purification system (e.g., protein A chromatography, size exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Generate aldehyde groups on the antibody, for example, by controlled oxidation of the glycans in the Fc region using sodium periodate.
-
Purify the oxidized antibody to remove the oxidizing agent.
-
-
Drug-Linker Conjugation:
-
Conjugate the drug molecule to an aminooxy-PEG linker. This step is performed separately to create the aminooxy-PEG-drug construct.
-
-
Final ADC Assembly:
-
React the oxidized antibody with a molar excess of the aminooxy-PEG-drug conjugate in a suitable buffer (e.g., acetate buffer, pH 5.5).
-
Allow the reaction to proceed to completion.
-
Purify the resulting ADC to remove unreacted drug-linker and any aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity, stability, and biological activity of the final ADC.
-
Visualizations
Caption: The fundamental reaction of oxime ligation.
Caption: Workflow for nanoparticle drug conjugation.
Caption: this compound as a hydrogel crosslinker.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-aminooxy-PEG3 Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Bis-aminooxy-PEG3 reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is it used for?
A1: this compound is a hydrophilic crosslinker containing two aminooxy groups at either end of a polyethylene glycol (PEG) spacer.[1][2][3] It is commonly used in bioconjugation to link two molecules, where at least one possesses an aldehyde or ketone functional group.[1][4] The reaction between the aminooxy group and a carbonyl group (aldehyde or ketone) forms a stable oxime linkage.
Q2: What are the main causes of low yield in this compound reactions?
A2: Low yields in this compound conjugations can stem from several factors:
-
Suboptimal pH: The reaction rate is highly pH-dependent.
-
Inefficient Catalysis: The absence or use of a suboptimal catalyst can lead to slow and incomplete reactions.
-
Low Reactivity of the Carbonyl Group: Ketones react significantly slower than aldehydes.
-
Reagent Quality and Stability: Degradation of the this compound linker or impurities in the carbonyl-containing molecule can reduce yield.
-
Steric Hindrance: Bulky molecules near the reaction sites can impede the reaction.
-
Improper Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and complicate purification.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). These methods can help visualize the consumption of starting materials and the formation of the desired product.
Q4: What is the optimal pH for an oxime ligation reaction?
A4: Oxime ligation reactions are most efficient in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.5. The optimal pH can depend on the specific substrates and catalyst used. It is often necessary to perform small-scale pilot reactions to determine the optimal pH for your specific system.
Q5: Are there any catalysts that can improve the reaction yield and rate?
A5: Yes, nucleophilic catalysts like aniline and its derivatives can significantly accelerate oxime ligation. Phenylenediamine derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be more effective catalysts than aniline, especially at neutral pH.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides potential solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect pH | Optimize the reaction pH by testing a range from 4.5 to 7.5. A pH of around 6.5 is often a good starting point. Use a non-amine-containing buffer, such as phosphate or acetate buffer. |
| No or Inefficient Catalyst | Add a catalyst to the reaction. Consider using p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) at a concentration of 10-100 mM for improved efficiency over aniline. |
| Low Reactivity of Carbonyl Group (Ketone) | Increase the reaction time and/or temperature. Ketone-based reactions are inherently slower than those with aldehydes. Consider using a more potent catalyst like mPDA. |
| Degraded this compound Reagent | Aminooxy compounds can be sensitive to storage conditions. Use a fresh vial of the reagent and ensure it has been stored correctly at -20°C. |
| Impure Reactants | Ensure the purity of your carbonyl-containing molecule. Impurities can interfere with the reaction. Purify the starting material if necessary. |
| Steric Hindrance | If the reaction sites are sterically hindered, consider increasing the reaction temperature to overcome the energy barrier or using a longer PEG linker to provide more flexibility. |
Problem 2: Slow Reaction Rate
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Concentration | Optimize the catalyst concentration. While catalysts accelerate the reaction, very high concentrations of some, like mPDA, can sometimes inhibit the reaction. |
| Low Reaction Temperature | Gently increase the reaction temperature (e.g., from room temperature to 37°C). Monitor for any degradation of your reactants. |
| Low Reactant Concentration | Increase the concentration of one or both reactants if possible. |
Problem 3: Presence of Multiple Side Products
| Potential Cause | Suggested Solution |
| Reaction with Buffer Components | Avoid amine-containing buffers (e.g., Tris), as the primary amines can compete with the aminooxy group to react with the carbonyl compound. |
| Oxidation of Catalyst | Some catalysts, like p-phenylenediamine, can oxidize over time, especially in the presence of copper salts. Prepare catalyst solutions fresh and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Instability of Reactants or Product | If your molecules are unstable at the reaction pH or temperature, consider running the reaction at a lower temperature for a longer duration or adjusting the pH. |
Quantitative Data on Reaction Parameters
The following tables provide an overview of how different reaction parameters can influence the yield of oxime ligation reactions. The exact yields can vary depending on the specific substrates used.
Table 1: Effect of Carbonyl Substrate on Reaction Rate
| Carbonyl Substrate | Relative Reaction Rate |
| Aldehyde | Fast |
| Ketone | Slow (at least 100 times slower than aldehydes) |
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Catalytic Efficiency (Compared to Aniline) | Recommended Concentration |
| None | - | - |
| Aniline | 1x | 10-100 mM |
| m-Phenylenediamine (mPDA) | ~2-15x | 25-500 mM |
| p-Phenylenediamine (pPDA) | ~20x | 10-100 mM |
Table 3: Influence of pH on Reaction Yield (Hypothetical Data)
| pH | Expected Yield (%) |
| 4.0 | 60-70 |
| 5.5 | 80-90 |
| 7.0 | 75-85 |
| 8.5 | 50-60 |
Note: This data is illustrative. The optimal pH should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde-containing protein in a non-amine-containing buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a fresh stock solution of the catalyst (e.g., 1 M p-phenylenediamine in 0.3 M phosphate buffer, pH 7.0).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-containing protein and a 10- to 50-fold molar excess of the this compound solution.
-
Add the catalyst to a final concentration of 25-100 mM.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours. For less reactive carbonyls (ketones), the reaction time may need to be extended to 12-24 hours.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of a simple aldehyde or ketone to consume any remaining aminooxy groups.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Purification of the Conjugate by Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
-
Sample Loading:
-
Load the reaction mixture onto the equilibrated column.
-
-
Elution:
-
Elute the column with the storage buffer. The larger conjugate will elute first, followed by the smaller, unreacted this compound and catalyst.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
-
Pooling and Concentration:
-
Pool the fractions containing the pure conjugate and concentrate if necessary using a centrifugal filter unit.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield this compound reactions.
A flowchart for troubleshooting low yield in this compound reactions.
This guide provides a comprehensive starting point for addressing common issues in this compound conjugations. Successful outcomes will often depend on careful optimization of the reaction conditions for the specific molecules involved.
References
Technical Support Center: Optimizing Bis-aminooxy-PEG3 Conjugation Efficiency
Welcome to the technical support center for Bis-aminooxy-PEG3 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
The efficiency of oxime bond formation between the aminooxy groups of this compound and an aldehyde or ketone is highly pH-dependent. The optimal pH range is typically between 4.5 and 7.5.[1] At a lower pH (around 4.5), the reaction is generally faster due to acid-catalyzed dehydration of the hemiaminal intermediate.[2] However, for many biological applications involving sensitive proteins, a pH of 6.5 to 7.5 is recommended to maintain the stability and integrity of the biomolecule.[1]
Q2: My conjugation reaction is very slow at neutral pH. How can I increase the reaction rate?
Slow reaction rates at neutral pH are a common challenge. To accelerate the conjugation, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives are effective catalysts for oxime ligation.
-
Aniline: Can significantly increase the reaction rate at neutral pH.
-
p-Phenylenediamine: This catalyst has been shown to be highly effective at neutral pH, even at low millimolar concentrations. In a model system, it resulted in a 120-fold faster rate of protein PEGylation at pH 7 compared to an uncatalyzed reaction, and was 19-fold faster than the equivalent aniline-catalyzed reaction.[1][3]
-
m-Phenylenediamine (mPDA): This catalyst can be up to 15 times more efficient than aniline. Its higher aqueous solubility allows for use at greater concentrations, leading to significant rate acceleration.
Q3: What molar ratio of this compound to my aldehyde/ketone-containing molecule should I use?
The optimal molar ratio of the crosslinker to the target molecule needs to be determined empirically for each specific application. However, a general guideline is to use a 10- to 50-fold molar excess of the crosslinker over the amount of the target protein or molecule. The ideal ratio will depend on the number of available reactive sites on your target molecule and the desired degree of conjugation.
Q4: What are the potential side reactions when using a bifunctional linker like this compound?
When using a homobifunctional linker like this compound, potential side reactions include:
-
Intramolecular crosslinking: The linker reacts with two sites on the same molecule.
-
Intermolecular self-conjugation: The linker connects two identical molecules, leading to homodimers.
-
Formation of E/Z isomers: The oxime bond can form as E/Z isomers, which may be separable by HPLC. This is generally not considered a significant issue for the functionality of the conjugate.
To minimize these unwanted reactions, a two-step sequential conjugation strategy is often recommended.
Q5: How should I purify my final conjugated product?
Several chromatographic techniques can be employed to purify the PEGylated conjugate and remove unreacted reagents.
-
Size Exclusion Chromatography (SEC): Effective for removing low molecular weight by-products and unreacted this compound.
-
Ion Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge after conjugation.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX for further purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 4.5-7.5. For sensitive biomolecules, maintain a pH between 6.5 and 7.5. |
| Inactive Reagents | Use fresh, high-quality this compound and ensure the aldehyde/ketone-containing molecule has not degraded. Aminooxy compounds can be sensitive and should be used promptly after preparation. | |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines (e.g., Tris), as they can compete with the intended reaction. Use buffers like phosphate-buffered saline (PBS) or HEPES. | |
| Slow Reaction Rate | Absence of Catalyst | At or near neutral pH, the reaction can be very slow. Add a nucleophilic catalyst like aniline, p-phenylenediamine, or m-phenylenediamine to accelerate the reaction. |
| Low Reactant Concentration | If possible, increase the concentration of one or both reactants to improve the reaction kinetics. | |
| Formation of Undesired Products (e.g., Homodimers) | One-Pot Reaction with a Homobifunctional Linker | Employ a two-step sequential conjugation strategy. First, react one aminooxy group of the this compound with the first target molecule under limiting conditions. Then, purify the mono-conjugated intermediate before reacting it with the second target molecule. |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products | Optimize your chromatographic separation method. A combination of SEC and IEX is often effective. Consider using a different purification technique if co-elution is an issue. |
Quantitative Data Summary
Table 1: Effect of pH on Oxime Ligation
| pH | Relative Reaction Rate | Considerations |
| 4.5 | Fastest | Optimal for rapid conjugation, but may not be suitable for pH-sensitive biomolecules. |
| 6.5 - 7.5 | Moderate to Slow | Recommended for most bioconjugation applications to maintain protein stability. |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Concentration | Relative Rate Enhancement | Reference |
| Uncatalyzed | - | 1x | |
| Aniline | 100 mM | ~6.3x (compared to uncatalyzed) | |
| p-Phenylenediamine | 10 mM | 120x (compared to uncatalyzed), 19x (compared to aniline) | |
| m-Phenylenediamine | 50 mM | ~2.6x (compared to aniline at the same concentration) | |
| m-Phenylenediamine | up to 750 mM | Up to 15x (compared to aniline, due to higher solubility and concentration) |
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Crosslinking using this compound
This protocol provides a general guideline for crosslinking two different aldehyde-containing proteins (Protein-CHO-A and Protein-CHO-B).
Materials:
-
Protein-CHO-A and Protein-CHO-B
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2
-
Catalyst Stock Solution: 100 mM p-phenylenediamine in Conjugation Buffer
-
Quenching Buffer: 1 M Hydroxylamine, pH 7.2
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns
Step 1: Conjugation of this compound to Protein-CHO-A
-
Prepare Reagents:
-
Dissolve Protein-CHO-A in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Initiate Reaction:
-
Add a 0.5 to 1-fold molar equivalent of the this compound stock solution to the Protein-CHO-A solution. A sub-stoichiometric amount of the linker minimizes the formation of protein dimers crosslinked by the bifunctional linker.
-
Add the Catalyst Stock Solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Mono-conjugated Intermediate:
-
Remove excess, unreacted this compound and catalyst by passing the reaction mixture through a desalting spin column equilibrated with Conjugation Buffer. This step is crucial to prevent self-conjugation of Protein-CHO-B in the next step.
-
Step 2: Conjugation of Mono-conjugated Intermediate to Protein-CHO-B
-
Prepare Protein-CHO-B:
-
Dissolve Protein-CHO-B in Conjugation Buffer to a concentration similar to that of the mono-conjugated intermediate.
-
-
Initiate Second Reaction:
-
Add a 1.5 to 5-fold molar excess of Protein-CHO-B to the purified mono-conjugated intermediate from Step 1.
-
Add fresh Catalyst Stock Solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final crosslinked product using Size Exclusion Chromatography (SEC) to separate the desired conjugate from unreacted proteins and other byproducts.
-
Visualizations
Caption: Workflow for a two-step protein crosslinking experiment.
Caption: Troubleshooting logic for low conjugation efficiency.
Caption: Aniline-catalyzed oxime ligation reaction pathway.
References
Common side reactions with Bis-aminooxy-PEG3 and how to avoid them
Welcome to the technical support center for Bis-aminooxy-PEG3. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker. Here you will find answers to frequently asked questions and troubleshooting advice to overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a water-soluble, homobifunctional crosslinker used in bioconjugation.[1] Its two terminal aminooxy groups react with aldehyde or ketone functionalities on target molecules to form stable oxime bonds.[1][2][3][4] This makes it ideal for crosslinking two different molecules that have been modified to contain an aldehyde or ketone, or for creating intramolecular crosslinks to study protein conformation. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions.
Q2: What is an oxime bond and how stable is it?
An oxime bond is formed from the reaction of an aminooxy group (-ONH2) with an aldehyde or ketone. This linkage is significantly more stable than other C=N double bonds like imines and hydrazones, particularly at physiological pH. The hydrolysis of oxime bonds is catalyzed by acid; they are most stable at neutral to slightly basic pH and become more labile under acidic conditions.
Q3: What are the optimal reaction conditions for conjugation with this compound?
The optimal pH for oxime ligation is typically slightly acidic, in the range of 5.0 to 7.0. While the reaction can proceed at neutral pH, the rate is often slower. Aniline and its derivatives can be used to catalyze the reaction, increasing the reaction rate at neutral pH. Reaction temperature is typically at room temperature or on ice to maintain the stability of the biomolecules involved.
Q4: Can I use Tris buffer for my conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with the aminooxy groups of the this compound for reaction with the aldehyde or ketone on your target molecule, leading to significantly lower yields of your desired conjugate. Suitable buffers include MES, HEPES, or phosphate buffers.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Low or No Product Formation
Problem: After the reaction, analysis by SDS-PAGE, mass spectrometry, or other methods shows a low yield or complete absence of the desired cross-linked product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of reaction buffer | The oxime ligation is pH-dependent. Ensure your reaction buffer is within the optimal pH range of 5.0-7.0. Verify the pH of your buffer before starting the experiment. |
| Hydrolysis of the oxime bond | If the reaction is run at a very low pH or if the final product is stored in acidic conditions, the oxime bond can hydrolyze. Analyze your product immediately after purification and store it at neutral pH. |
| Presence of competing nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will react with your aldehyde/ketone-modified molecule, preventing conjugation with this compound. Use a non-amine-containing buffer like MES, HEPES, or phosphate buffer. |
| Degradation of this compound | Aminooxy compounds can be sensitive and should be stored properly at -20°C. It is recommended to use the reagent immediately after purchase or within a short period. |
| Inefficient aldehyde/ketone formation on the target molecule | The issue may lie in the modification of your target molecule. Confirm the presence of the aldehyde or ketone group on your biomolecule using an appropriate analytical method before proceeding with the crosslinking reaction. |
Formation of Unexpected Products
Problem: Your analysis shows the presence of species with unexpected molecular weights, such as monofunctionalized products or high molecular weight aggregates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intramolecular Crosslinking | If your target molecule contains multiple aldehyde or ketone groups, both ends of the this compound may react with the same molecule, leading to an intramolecularly crosslinked product instead of an intermolecular one. To favor intermolecular crosslinking, you can try increasing the concentration of your target molecules. |
| Formation of monofunctionalized product | This occurs when only one of the aminooxy groups of the this compound reacts. This can be due to a molar excess of the linker or suboptimal reaction conditions. Optimize the molar ratio of this compound to your target molecule. A 1:2 molar ratio of linker to target molecule is a good starting point for intermolecular crosslinking of two identical molecules. |
| Polymerization/Aggregation | If both of your target molecules have multiple reactive sites, the bifunctional nature of this compound can lead to the formation of large polymer chains and aggregates. To minimize this, try using a higher molar excess of the linker to cap the reactive sites or work with more dilute solutions of your target molecules. |
| Side reactions with other functional groups | While the aminooxy-aldehyde/ketone reaction is highly specific, at extreme pH values or in the presence of strong catalysts, side reactions with other nucleophilic groups on your biomolecule could potentially occur. Ensure your reaction conditions are mild and specific for oxime ligation. |
Quantitative Data Summary
The stability of the oxime bond is a critical factor in the successful application of this compound. The following table summarizes the relative hydrolytic stability of oxime linkages compared to other common bioconjugation linkages.
| Linkage | Relative Hydrolysis Rate Constant (krel) at pD 7.0 | General Stability Characteristics |
| Oxime | 1 | Highly stable at neutral pH, with hydrolysis catalyzed by acid. |
| Methylhydrazone | ~600 | Significantly less stable than oximes at neutral pH. |
| Acetylhydrazone | ~300 | More stable than methylhydrazones but still significantly less stable than oximes. |
| Semicarbazone | ~160 | More stable than methylhydrazones but less stable than oximes. |
Data is based on isostructural conjugates and is intended for comparative purposes.
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using this compound
This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) that have been pre-modified to contain aldehyde groups.
Materials:
-
Aldehyde-modified Protein A
-
Aldehyde-modified Protein B
-
This compound
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Solution: 1 M hydroxylamine in reaction buffer
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Dissolve aldehyde-modified Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10 mM.
-
Reaction Initiation: Add the this compound solution to the protein mixture. The molar ratio of Protein A:Protein B:this compound should be optimized for your specific application. A good starting point is a 1:1:1 molar ratio.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Analysis: Analyze the reaction products using SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B conjugate. Confirm the identity of the product by mass spectrometry.
-
Purification: Purify the crosslinked conjugate from unreacted components using size-exclusion chromatography (SEC) or other suitable purification methods.
Visualizations
Reaction Scheme of this compound with Aldehyde-modified Proteins
Caption: Oxime bond formation between two aldehyde-modified proteins and this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
References
Bis-aminooxy-PEG3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bis-aminooxy-PEG3, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2][3][4] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light, as PEG derivatives are susceptible to oxidation.[3]
Q2: How stable is this compound in its solid form?
This compound, like other aminooxy compounds, is reactive and sensitive. While stable when stored correctly at -20°C, it is not intended for long-term storage once opened. It is recommended to use the reagent promptly, ideally within one week of receipt or first use.
Q3: What is the stability of this compound in solution?
Aqueous solutions of PEG are generally stable at room temperature. However, the aminooxy groups in this compound are highly reactive. Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF and should be stored at -20°C for up to one month. Before opening, the vial should be warmed to room temperature to prevent moisture condensation. Repeated freeze-thaw cycles should be avoided.
Q4: To what environmental factors is this compound sensitive?
This compound is sensitive to:
-
Moisture: The compound is hygroscopic, and moisture can lead to degradation.
-
Light: PEG derivatives can be light-sensitive.
-
Oxidation: The PEG backbone is susceptible to oxidative degradation.
-
pH: The stability of the aminooxy group and its reactivity are pH-dependent.
Q5: What is the primary application of this compound?
This compound is a hydrophilic crosslinker used in bioconjugation. Its two aminooxy groups react with aldehydes or ketones on target molecules to form stable oxime bonds. This is a common strategy for linking molecules in aqueous environments.
Troubleshooting Guide
Low or No Conjugation Efficiency
Issue: You are observing low or no yield in your conjugation reaction with this compound.
dot
Caption: Troubleshooting workflow for low conjugation yield.
Possible Causes and Solutions:
-
Inactive this compound Reagent:
-
Cause: The reagent may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures) or is past its recommended use-by period.
-
Solution: Use a fresh vial of the reagent. Ensure that it has been stored at -20°C and protected from light and moisture. When preparing to use, allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Suboptimal Reaction pH:
-
Cause: The formation of the oxime bond is pH-dependent. The reaction is often most efficient in a slightly acidic to neutral pH range.
-
Solution: For bioconjugation, the optimal pH is typically between 6.5 and 7.5. While the reaction can be faster at a more acidic pH of around 4.5, this may not be suitable for all biomolecules. Ensure your reaction buffer is within the appropriate pH range.
-
-
Slow Reaction Kinetics:
-
Cause: At neutral pH and with low concentrations of reactants, the oxime ligation can be slow.
-
Solution: Consider adding a nucleophilic catalyst, such as aniline or its derivatives, to accelerate the reaction rate at neutral pH. Increasing the concentration of the reactants can also improve the reaction kinetics.
-
-
Issues with the Target Molecule:
-
Cause: The aldehyde or ketone group on your target molecule may not be readily available for reaction due to steric hindrance or may be present in low abundance.
-
Solution: Confirm the presence and accessibility of the carbonyl group on your target molecule. You may need to optimize the linker length or the conjugation strategy if steric hindrance is a significant factor.
-
Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | -20°C | Long-term storage under inert gas (Ar or N₂) is recommended. |
| Short-term Stability | Use within 1 week of opening | Aminooxy compounds are sensitive and not intended for long-term storage. |
| Solution Stability | Stock solutions in anhydrous DMSO/DMF at -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |
| Optimal Reaction pH | 6.5 - 7.5 for bioconjugation | Can be faster at pH 4.5, but this may affect biomolecule stability. |
| Solubility | DCM, H₂O, DMF, DMSO | The PEG spacer enhances aqueous solubility. |
Experimental Protocols
Protocol: Quality Control of this compound Activity
This protocol provides a general method to assess the activity of this compound by reacting it with a model aldehyde-containing compound and analyzing the product formation.
Materials:
-
This compound
-
A model aldehyde (e.g., 4-formylbenzoic acid)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Anhydrous DMSO
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of the model aldehyde: Dissolve 4-formylbenzoic acid in the reaction buffer to a final concentration of 10 mM.
-
Set up the reaction: In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound solution
-
20 µL of 10 mM 4-formylbenzoic acid solution (2-fold molar excess)
-
70 µL of reaction buffer
-
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Analyze the reaction mixture:
-
Inject a sample of the reaction mixture onto the HPLC system.
-
Monitor the reaction by observing the decrease in the peak corresponding to the starting materials and the appearance of a new peak for the oxime-linked product.
-
If available, confirm the identity of the product peak by mass spectrometry.
-
-
Interpretation: The presence of a significant product peak indicates that the this compound is active. A lack of product formation suggests reagent degradation.
dot
Caption: General workflow for oxime ligation.
References
Preventing hydrolysis of oxime linkage in Bis-aminooxy-PEG3 conjugates
Welcome to the technical support center for Bis-aminooxy-PEG3 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of oxime linkages and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is an oxime linkage and why is its stability important?
An oxime linkage (C=N-O) is a covalent bond formed by the reaction of an aminooxy group with an aldehyde or ketone. In bioconjugation, this linkage is prized for its high stability in aqueous environments and at physiological pH compared to similar bonds like hydrazones or imines.[1][2] This stability is crucial for applications such as antibody-drug conjugates (ADCs), where the linkage must remain intact in circulation to prevent premature release of a payload, ensuring it reaches its target site.[3]
Q2: What are the primary factors that lead to the hydrolysis of an oxime linkage?
The hydrolysis of an oxime linkage is primarily catalyzed by acid.[4][5] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Consequently, the stability of the oxime bond is highly dependent on pH, with hydrolysis rates increasing significantly under acidic conditions. Elevated temperatures also accelerate the rate of hydrolysis.
Q3: At what pH is the oxime linkage most stable?
Oxime linkages exhibit their greatest stability at neutral to slightly alkaline pH (pH > 7.0). As the pH becomes more acidic, the rate of hydrolysis increases. For example, the hydrolysis of an oxime at pD > 7.0 was found to be too slow to measure within a reasonable timeframe, highlighting its exceptional stability at neutral pH.
Q4: How does the stability of an oxime linkage compare to a hydrazone linkage?
Oxime linkages are significantly more resistant to hydrolysis than hydrazone linkages. Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone. At a neutral pD of 7.0, the hydrolysis rate constant for one model oxime was approximately 600-fold lower than that of a comparable methylhydrazone.
Q5: I am observing low yields in my conjugation reaction. What could be the cause?
Low conjugation yields can stem from several factors:
-
Suboptimal pH: The formation of an oxime bond is fastest at a slightly acidic pH of approximately 4.5. If the reaction is performed at neutral pH without a catalyst, the rate can be very slow.
-
Reagent Purity: The purity of both the aldehyde/ketone and the this compound reagent is critical. Aldehydes can oxidize to carboxylic acids, and aminooxy compounds can be unstable if not stored correctly.
-
Steric Hindrance: If the carbonyl group on your target molecule is sterically hindered, the reaction rate can be significantly reduced.
-
Low Concentration: Since the reaction rate depends on the concentration of the reactants, performing the conjugation at low micromolar concentrations can lead to slow and incomplete reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, purification, and storage of your this compound conjugates.
Issue 1: Premature Cleavage of the Oxime Linkage During Purification or Storage
Possible Cause: The conjugate is being exposed to acidic conditions.
Solution:
-
Buffer Selection: During purification (e.g., HPLC, FPLC) and for long-term storage, use buffers with a neutral to slightly alkaline pH (7.0 - 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice. Avoid acidic buffers like acetate or citrate if long-term stability is required.
-
Temperature: Store the final conjugate at low temperatures, such as 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage, to minimize any potential hydrolysis over time.
Issue 2: Slow or Incomplete Conjugation Reaction
Possible Cause: The reaction conditions are not optimized for oxime bond formation.
Solutions:
-
pH Adjustment: While the oxime bond is most stable at neutral pH, its formation is fastest around pH 4.5. For the conjugation step, consider using a buffer in the pH 4.5-5.5 range if your biomolecules are stable under these conditions. After the reaction is complete, immediately adjust the pH to neutral for storage.
-
Use of Catalysts: Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime formation, especially at neutral pH. p-Phenylenediamine has been shown to be a particularly effective catalyst at neutral pH, increasing the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction.
-
Increase Reagent Concentration: If possible, increasing the concentration of one or both reactants will drive the reaction forward.
-
Increase Reaction Time/Temperature: For sterically hindered substrates, prolonging the reaction time or moderately increasing the temperature can improve yields. However, monitor for potential degradation of your biomolecule at higher temperatures.
Issue 3: Difficulty in Characterizing the Conjugate
Possible Cause: Inefficient methods for detecting the oxime bond and assessing conjugate purity.
Solutions:
-
Analytical Techniques: Use a combination of analytical methods to confirm conjugation and assess stability.
-
HPLC/UPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool to separate the conjugate from unreacted starting materials and to monitor for hydrolysis over time by observing the appearance of degradation peaks.
-
Mass Spectrometry (MS): Techniques like ESI-MS can confirm the molecular weight of the conjugate, verifying the successful ligation. LC-MS combines the separation power of HPLC with the identification capabilities of MS.
-
NMR Spectroscopy: For detailed structural analysis, 1H NMR can be used to observe the disappearance of the aldehyde proton and the appearance of the characteristic oxime proton signal.
-
Data & Protocols
Hydrolytic Stability of Oxime vs. Hydrazones
The following table summarizes the relative stability of an oxime linkage compared to various hydrazone linkages at different pD values (the equivalent of pH in a deuterium oxide solvent). A lower rate constant indicates greater stability.
| Conjugate Type | Structure (R-CH=N-X) | First-Order Rate Constant for Hydrolysis (k_hyd, 10⁻⁵ s⁻¹) at pD 7.0 | Relative Hydrolysis Rate (vs. Oxime) |
| Oxime | R-CH=N-O-CH₃ | ~0.03 | 1 |
| Methylhydrazone | R-CH=N-NH-CH₃ | 18 | ~600x |
| Acetylhydrazone | R-CH=N-NH-C(O)CH₃ | 9 | ~300x |
| Semicarbazone | R-CH=N-NH-C(O)NH₂ | 4.8 | ~160x |
Data adapted from studies by Kalia and Raines, which demonstrate the superior stability of the oxime linkage.
Protocol: Monitoring Oxime Linkage Stability via RP-HPLC
This protocol provides a general method for assessing the stability of a this compound conjugate under different buffer conditions.
1. Materials:
-
Purified this compound conjugate
-
A series of buffers (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM Phosphate Buffer, pH 7.0; 50 mM Tris Buffer, pH 8.0)
-
RP-HPLC system with a C18 column
-
UV Detector
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
2. Procedure:
-
Dissolve the purified conjugate in each of the test buffers to a final concentration of 1 mg/mL.
-
Immediately inject a sample (t=0) from each buffer condition onto the HPLC to obtain an initial chromatogram.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 6, 24, 48, 168 hours), inject an aliquot from each solution onto the HPLC.
-
Analyze the chromatograms. The stability is assessed by measuring the decrease in the peak area of the intact conjugate over time and the corresponding increase in the peak area of the hydrolyzed components (e.g., the original aldehyde-containing molecule).
-
Plot the percentage of intact conjugate remaining versus time for each buffer condition to determine the hydrolysis rate.
Protocol: Catalyzed Oxime Ligation at Neutral pH
This protocol describes a method for conjugating a this compound linker to an aldehyde-containing biomolecule at neutral pH using a catalyst.
1. Materials:
-
Aldehyde-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Catalyst: p-Phenylenediamine stock solution (e.g., 100 mM in reaction buffer)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0
2. Procedure:
-
Dissolve the aldehyde-functionalized biomolecule in the reaction buffer.
-
Add this compound to the solution. A 5-10 fold molar excess of the linker over the biomolecule is a good starting point.
-
Add the p-Phenylenediamine catalyst to the reaction mixture to a final concentration of 2-10 mM.
-
Incubate the reaction at room temperature or 4°C with gentle mixing. Monitor the reaction progress using an appropriate technique (e.g., RP-HPLC or SDS-PAGE for proteins).
-
Once the reaction has reached the desired level of completion, the conjugate can be purified from excess reagents and catalyst using methods like size-exclusion chromatography (SEC) or dialysis.
Visual Guides
Hydrolysis of Oxime Linkage
The following diagram illustrates the acid-catalyzed hydrolysis mechanism, which is the reverse of the formation reaction.
Caption: Mechanism of acid-catalyzed oxime bond hydrolysis.
Experimental Workflow: Stability Assessment
This workflow outlines the steps for evaluating the stability of a this compound conjugate.
Caption: Workflow for assessing conjugate stability via HPLC.
Decision Tree for Troubleshooting Low Conjugation Yield
Use this guide to diagnose and resolve issues with low reaction yields.
Caption: Troubleshooting guide for low oxime ligation yield.
References
Technical Support Center: Purification of Bis-aminooxy-PEG3 Conjugated Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-aminooxy-PEG3 conjugated products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound conjugated small molecules?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying PEGylated small molecules.[1][] The separation is based on the hydrophobicity of the molecules. The PEG chain imparts hydrophilicity, while the conjugated small molecule and any protecting groups can provide hydrophobic handles for retention on a non-polar stationary phase like C18 or C8.[1]
Q2: My this compound conjugate lacks a strong UV chromophore. What detection method should I use for HPLC?
A2: For compounds with poor UV absorbance, universal detection methods are recommended. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent choices for detecting PEGylated conjugates.[1] Mass Spectrometry (MS) can also be coupled with HPLC to provide both detection and mass confirmation of the purified product.[1] While a Refractive Index Detector (RID) can be used, it is generally less sensitive and not compatible with gradient elution, which is often necessary for purifying PEGylated compounds.
Q3: Why do my chromatograms show broad peaks for my PEGylated product?
A3: Peak broadening is a common issue when purifying PEGylated molecules. While polydispersity of the PEG chain can be a cause for larger PEG polymers, this compound is a discrete-length PEG, so this is less likely to be the issue. More probable causes include:
-
Slow on-column kinetics: The interaction of the PEGylated molecule with the stationary phase can be slow, leading to band broadening. Increasing the column temperature can often improve peak shape.
-
Secondary interactions: The aminooxy groups or the conjugated molecule might have secondary interactions with the silica backbone of the stationary phase.
-
Presence of isomers: If the small molecule has multiple sites for conjugation, you might be observing the co-elution of closely related isomers.
-
Column overloading: Injecting too much sample can lead to peak distortion.
Q4: Can I use normal-phase chromatography to purify my this compound conjugate?
A4: Yes, normal-phase chromatography (NPC) can be a viable option, especially for highly polar conjugates that are not well-retained in reversed-phase systems. In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase. Polar molecules have longer retention times in NPC.
Q5: What are the common impurities I should expect in my crude product?
A5: Common impurities include:
-
Unreacted this compound linker.
-
Excess of the aldehyde- or ketone-containing small molecule.
-
Hydrolysis products of the reactants.
-
Byproducts from the oxime ligation reaction.
-
Aggregates of the conjugated product.
Troubleshooting Guides
RP-HPLC Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate mobile phase gradient. | Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column chemistry. | Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity. | |
| Column aging. | Replace the column with a new one. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Recovery | Non-specific binding to the column. | Add a competitor or a modifier to the mobile phase. Increasing the organic content in the injection solvent might also help. |
| Precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase. You may need to adjust the pH or add a co-solvent. | |
| Ghost Peaks | Contaminants in the mobile phase or HPLC system. | Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in your injection sequence. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Conjugated Small Molecule
This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugated product.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent. The ideal solvent is the initial mobile phase of your HPLC gradient to ensure good peak shape.
-
If the crude product is not readily soluble in the initial mobile phase, use a stronger solvent like DMSO or DMF, but keep the injection volume small to minimize solvent effects.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is a good starting point. For more polar compounds, a C8 or a phenyl-hexyl column might provide better retention and selectivity.
-
Detector: As discussed in the FAQs, choose a detector appropriate for your compound (UV-Vis, ELSD, CAD, or MS).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
4. Gradient Elution:
-
Start with a shallow gradient to scout for the elution position of your product. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Optimize the gradient based on the initial separation to improve the resolution between your product and impurities.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data Summary
The following table provides illustrative data on the expected purity and yield from different purification strategies. Actual results will vary depending on the specific conjugate and reaction conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Reversed-Phase HPLC | >95% | 60-85% | Highly effective for resolving closely related impurities. Yield can be optimized with careful gradient and fraction collection. |
| Size-Exclusion Chromatography (SEC) | 80-95% | 70-90% | Good for removing unreacted small molecules and linkers from a much larger conjugate. Less effective for separating isomers or products of similar size. |
| Normal-Phase Chromatography | >90% | 50-80% | Useful for highly polar compounds. Solvent selection can be more challenging. |
| Dialysis/Ultrafiltration | <80% | >90% | Primarily for removing small molecule impurities from large conjugates. Not suitable for purifying small molecule conjugates from unreacted linkers of similar size. An operational trade-off between purity and yield is often required. |
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting flowchart for RP-HPLC.
References
Technical Support Center: Bis-aminooxy-PEG3 Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Bis-aminooxy-PEG3 reaction kinetics. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an oxime ligation reaction with this compound?
A1: The optimal pH for oxime ligation is typically in the range of 4 to 5.[1] Under these acidic conditions, the reaction rate is generally fastest. However, many biomolecules are not stable or soluble in this pH range. For applications involving sensitive biological molecules, the reaction can be performed at a neutral pH (6.5-7.5), although the rate will be significantly slower.[2][3]
Q2: Why is the oxime ligation reaction pH-dependent?
A2: The pH dependence of oxime ligation is due to the mechanism of the reaction. The reaction involves a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. Acid catalysis is required for the dehydration of the tetrahedral intermediate to form the oxime. At very low pH, the aminooxy nucleophile is protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step.
Q3: How does the stability of the oxime bond vary with pH?
A3: The resulting oxime bond is highly stable under physiological conditions.[3] Oxime linkages are significantly more stable than hydrazone and imine bonds, particularly against hydrolysis at neutral pH.[4]
Q4: Can I use a catalyst to improve the reaction rate at neutral pH?
A4: Yes, nucleophilic catalysts such as aniline and its derivatives can significantly accelerate the rate of oxime formation at or near neutral pH. p-Phenylenediamine has been shown to be a more efficient catalyst than aniline.
Q5: What is the impact of the carbonyl substrate on the reaction kinetics?
A5: The reactivity of the carbonyl substrate significantly influences the rate of oxime ligation. Aldehydes are generally more reactive than ketones. For instance, the reaction rate with a ketone like 2-pentanone is substantially slower than with an aldehyde like citral.
Troubleshooting Guide
Q1: My oxime ligation reaction is very slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Suboptimal pH: The reaction rate is highly pH-dependent.
-
Solution: Ensure your reaction buffer is at the optimal pH. For rapid reactions, a pH of 4-5 is ideal. If your biomolecule requires neutral pH, consider using a catalyst.
-
-
Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the this compound and the carbonyl compound.
-
Solution: If possible, increase the concentration of one or both reactants.
-
-
Absence of a Catalyst at Neutral pH: Uncatalyzed oxime ligation at pH 7 is notably slow.
-
Solution: Add a nucleophilic catalyst like aniline or p-phenylenediamine to your reaction mixture.
-
-
Degraded Reagents: this compound and aldehyde/ketone-containing molecules can degrade over time. Aminooxy compounds are particularly sensitive and should be used promptly after preparation.
-
Solution: Use fresh reagents. Check the purity of your starting materials using appropriate analytical techniques like NMR or mass spectrometry.
-
-
Steric Hindrance: Bulky groups near the reactive carbonyl or aminooxy group can sterically hinder the reaction.
-
Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time, temperature, or reactant concentrations.
-
Q2: I am observing low yields of my desired conjugate. What could be the reason?
A2: Low yields can be attributed to several factors beyond a slow reaction rate:
-
Hydrolysis of the Carbonyl Compound: If your aldehyde or ketone is unstable in the reaction buffer, it may degrade over time.
-
Solution: Ensure the stability of your carbonyl-containing molecule under the reaction conditions.
-
-
Side Reactions: While oxime ligation is highly chemoselective, side reactions can occur. For example, if your biomolecule has other reactive functional groups, they might participate in competing reactions.
-
Solution: If possible, use protecting groups for other reactive functionalities on your biomolecule.
-
-
Inaccurate Quantification of Reactants: An incorrect estimation of the concentration of your starting materials will lead to suboptimal stoichiometry and lower yields.
-
Solution: Accurately quantify your this compound and carbonyl-containing molecule before starting the reaction.
-
Q3: How can I monitor the progress of my reaction?
A3: The progress of the oxime ligation can be monitored by several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to track the disappearance of starting materials and the appearance of the product.
-
Mass Spectrometry (MS): MS can be used to confirm the formation of the desired conjugate by identifying its molecular weight.
-
Fluorescence Spectroscopy: If one of your reactants is fluorescently labeled, you can monitor the reaction by observing changes in the fluorescence signal upon conjugation.
Quantitative Data on Reaction Kinetics
The following tables summarize kinetic data for oxime ligation reactions under various conditions. Note that this data is derived from studies using model aminooxy compounds and aldehydes, but the trends are applicable to reactions involving this compound.
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| Carbonyl Compound | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | Aniline (100 mM) | 7.0 | 170 ± 10 |
Data from a study on aniline-catalyzed imine chemistry.
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Carbonyl Compound | Aminooxy Compound | Catalyst (Concentration) | pH | Observed Rate Constant (kobs, M⁻¹s⁻¹) |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 |
Data from a study on catalysts for oxime ligation.
Experimental Protocols
General Protocol for Oxime Ligation with this compound
This protocol provides a general guideline for the conjugation of this compound to an aldehyde- or ketone-containing biomolecule.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized biomolecule
-
Reaction Buffer: e.g., 0.1 M Phosphate buffer, pH 7.0, or 0.1 M Sodium Acetate buffer, pH 4.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or aqueous buffer).
-
Analytical tools for monitoring the reaction (e.g., HPLC, MS).
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the chosen reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in the reaction buffer. A 10- to 50-fold molar excess over the biomolecule is a common starting point.
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the biomolecule solution.
-
-
Add Catalyst (if reacting at neutral pH):
-
If the reaction is performed at or near neutral pH, add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM for aniline).
-
-
Incubation:
-
Allow the reaction to proceed at a suitable temperature (e.g., room temperature or 4°C) for a duration of 2 to 24 hours. The optimal time will depend on the specific reactants, their concentrations, and the pH.
-
-
Monitor the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze them by HPLC or mass spectrometry to monitor the formation of the product and consumption of the starting materials.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate from unreacted this compound and catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
-
Visualizations
Caption: Aniline-catalyzed oxime formation mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biomolecules after PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted Bis-aminooxy-PEG3 from a reaction mixture after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture crucial?
This compound is a hydrophilic crosslinker containing two aminooxy groups and a three-unit polyethylene glycol (PEG) spacer.[1] The aminooxy groups react with aldehydes or ketones to form stable oxime bonds, making it a useful tool in bioconjugation.[1] After a conjugation reaction, any unreacted this compound remains in the mixture. It is critical to remove this excess linker to ensure the purity of the final conjugated biomolecule. This purity is essential for accurate downstream analysis, characterization, and in therapeutic applications, to ensure safety and efficacy.
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing small, unconjugated PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of the neutral PEG linker can shield charges on the protein surface, altering its interaction with the IEX resin and allowing for separation from the unreacted protein.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Size-Exclusion Chromatography (SEC) | ||
| Poor separation of linker and conjugate | Inappropriate column choice. For removing a small linker like this compound (MW: 224.24 g/mol ) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50). | |
| The column is overloaded. | Reduce the amount of sample injected onto the column. The sample volume should typically not exceed 5% of the total column volume for high-resolution SEC. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. For large proteins, a lower flow rate generally improves resolution. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions. |
| The biomolecule is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Dialysis / Ultrafiltration | ||
| Unconjugated linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW: 224.24 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer changes. | Increase the dialysis time and perform at least three buffer changes with a large volume of fresh buffer. | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Reverse-Phase HPLC (RP-HPLC) | ||
| Co-elution of unconjugated linker and the conjugated biomolecule | Inappropriate gradient. | Optimize the elution gradient. A shallower gradient will likely provide better resolution between the more hydrophobic conjugate and the more hydrophilic linker. |
| Inappropriate column chemistry. | Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity of the separation. | |
| Poor peak shape | Secondary interactions with the column. | Add ion-pairing agents (e.g., 0.1% TFA) to the mobile phase to improve peak shape. |
| The column temperature is not optimal. | Increasing the column temperature can sometimes improve peak shape and recovery for PEGylated proteins. |
Comparison of Purification Methods
The efficiency of removing unconjugated PEG linkers can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency for Small Linker Removal |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High recovery, mild conditions preserving protein activity. | Sample dilution, lower resolution for molecules of similar size. | > 95% |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane with a specific MWCO. | Cost-effective, simple setup, suitable for large volumes. | Time-consuming, potential for sample loss due to non-specific binding. | 90-98% (highly dependent on MWCO and number of buffer changes) |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, can separate isomers. | Can be denaturing for some proteins, requires organic solvents. | > 99% |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High capacity, can separate based on the degree of PEGylation. | The charge-shielding effect of PEG can complicate separation. | > 95% |
Detailed Experimental Protocol: Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing the small this compound linker from a much larger biomolecule like a protein.
Materials:
-
Desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your biomolecule.
-
Elution buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Reaction mixture containing the conjugated biomolecule and unreacted this compound.
-
Fraction collector or collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 1-5% of the column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unconjugated this compound will be retained longer and elute in later fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins) and the unconjugated linker if a suitable detection method is available.
-
Pooling: Pool the fractions containing the purified conjugated biomolecule.
References
Bis-aminooxy-PEG3 handling and safety precautions
Welcome to the technical support center for Bis-aminooxy-PEG3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments involving this compound.
Handling and Safety Precautions
This compound is a hydrophilic crosslinker that contains two aminooxy groups, making it a valuable tool for bioconjugation.[1][2][3] It reacts with aldehydes and ketones to form stable oxime bonds.[1][2] However, as with any chemical reagent, proper handling and safety precautions are paramount.
Hazard Identification:
According to safety data sheets, this compound is classified as a hazardous substance. The primary hazards include:
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 1): Causes serious eye damage.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Precautionary Measures:
To ensure safe handling, the following precautions should be taken:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (chemical-resistant).
-
Wear safety goggles or a face shield.
-
Wear appropriate protective clothing.
-
-
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a locked-up place.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse immediately with plenty of water.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C8H20N2O5 | |
| Molecular Weight | 224.3 g/mol | |
| CAS Number | 98627-70-4 | |
| Purity | ≥95% | |
| Storage Condition | -20°C | |
| Shipping Condition | Ambient Temperature | |
| Solubility | DCM, H2O, DMF, DMSO | |
| Recommended Use | Immediate use (within 1 week) |
Experimental Protocols
Key Experimental Reaction: Oxime Ligation
This compound is primarily used for oxime ligation, a highly efficient and chemoselective reaction for bioconjugation. The aminooxy groups react with aldehydes or ketones to form a stable oxime linkage.
General Protocol for Oxime Ligation:
This protocol provides a general guideline for conjugating a molecule containing an aldehyde or ketone to a target molecule using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5.
-
(Optional) Aniline or aniline derivatives as a catalyst.
-
Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Due to its reactivity, it is recommended to prepare this solution fresh.
-
Dissolve your aldehyde or ketone-containing molecule in the reaction buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your aldehyde or ketone-containing molecule. The molar ratio will need to be optimized for your specific application, but a slight excess of the aminooxy reagent is often used.
-
If using a catalyst, add it to the reaction mixture. Aniline can accelerate the reaction rate, especially at neutral pH.
-
Incubate the reaction mixture at room temperature for 2-4 hours. The optimal reaction time may vary.
-
-
Reaction Quenching (Optional):
-
To consume any unreacted aldehyde or ketone groups, a quenching reagent can be added.
-
-
Purification:
-
Purify the conjugate to remove unreacted reagents and byproducts. SEC or dialysis are common methods for purifying bioconjugates.
-
-
Analysis:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Visualizations
Caption: Diagram of the oxime ligation reaction pathway.
Caption: General experimental workflow for bioconjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Suboptimal pH: The reaction is pH-dependent, with an optimal range of 6.5-7.5.2. Inactive Reagents: this compound is sensitive and may have degraded.3. Steric Hindrance: The conjugation site on your molecule may be sterically hindered. | 1. Optimize pH: Ensure your reaction buffer is within the optimal pH range.2. Use Fresh Reagents: Prepare a fresh solution of this compound for each experiment.3. Increase Reaction Time/Concentration: Increase the incubation time or the molar excess of the this compound. |
| Precipitation of Protein | 1. High Concentration of Organic Co-solvent: If a co-solvent like DMSO was used to dissolve the PEG reagent, it might cause protein precipitation.2. Protein Instability: The protein may not be stable in the reaction buffer. | 1. Minimize Co-solvent: Use the minimum amount of organic solvent necessary.2. Buffer Screening: Screen different buffers or add stabilizing agents. |
| Non-specific Binding | Hydrophobic Interactions: Non-specific binding can occur, especially with proteins. | Add Detergent: Include a non-ionic detergent (e.g., Tween-20 at 0.05%) in the reaction and purification buffers. |
| Difficulty in Purification | Similar Properties of Reactants and Products: The starting materials and the final conjugate may have similar properties, making separation difficult. | Optimize Purification Method: Try a different purification technique. For example, if SEC is not effective, consider ion-exchange or affinity chromatography if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an oxime ligation reaction with this compound?
A1: The optimal pH for oxime ligation is typically between 6.5 and 7.5. At lower pH values, the aminooxy group can become protonated, reducing its nucleophilicity. At higher pH values, the reaction rate may decrease.
Q2: How can I increase the rate of my oxime ligation reaction?
A2: To increase the reaction rate, you can:
-
Use a catalyst: Aniline and its derivatives are known to catalyze oxime ligation, especially at neutral pH.
-
Optimize pH: Ensure the reaction is performed within the optimal pH range.
-
Increase reactant concentration: Increasing the concentration of either this compound or the carbonyl-containing molecule can increase the reaction rate.
Q3: What are some common side reactions to be aware of?
A3: While oxime ligation is highly chemoselective, potential side reactions can include reactions with other nucleophiles if present in high concentrations. It is also important to ensure the stability of your starting materials under the reaction conditions.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C. It is recommended to use it immediately after purchase (within 1 week) as aminooxy compounds can be sensitive and reactive.
Q5: Can I reduce the oxime bond after formation?
A5: Yes, the oxime bond can be reduced to form a more stable hydroxylamine linkage using a reductant. This can be advantageous for applications requiring very high stability.
References
Technical Support Center: Improving Solubility of Bis-aminooxy-PEG3 Conjugates
Welcome to the technical support center for Bis-aminooxy-PEG3 conjugates. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals overcome challenges related to solubility during their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a homobifunctional crosslinker containing two aminooxy groups at either end of a three-unit polyethylene glycol (PEG) spacer. The PEG spacer is inherently hydrophilic and is designed to increase the aqueous solubility of the linker and the resulting conjugate.[1][2] The aminooxy groups react specifically with aldehyde or ketone groups to form stable oxime bonds, a common strategy in bioconjugation.[1]
Q2: What properties of the PEG linker influence solubility?
Several properties of PEG linkers are crucial for solubility:
-
Hydrophilicity: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous solutions.[3][4]
-
Flexibility: The free rotation of C-O bonds gives the PEG chain conformational flexibility.
-
Length: Longer PEG chains generally enhance water solubility and can provide greater separation between conjugated molecules, which may prevent aggregation caused by steric hindrance.
-
Structure: Branched or multi-arm PEG structures can further improve the solubility of hydrophobic molecules and offer higher payload capacity compared to linear PEGs.
Q3: What are the ideal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the reagent's activity and solubility.
-
Storage: Store the reagent at -20°C in a desiccated environment to prevent degradation from moisture.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which can hydrolyze and inactivate the reactive aminooxy groups. Aminooxy compounds are sensitive and should be used promptly after preparation; immediate use within one week is highly recommended.
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered during conjugation experiments in a question-and-answer format.
Q4: My this compound powder is not dissolving in my aqueous reaction buffer. What should I do?
This issue typically points to the solvent choice or the state of the reagent itself.
-
Possible Cause 1: Incorrect Solvent. While the PEG3 spacer enhances water solubility, high concentrations may still be difficult to dissolve directly in aqueous buffers.
-
Solution: First, dissolve the this compound in a small amount of a compatible, water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to your aqueous reaction buffer while gently vortexing to prevent precipitation. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing proteins or affecting reaction kinetics.
-
-
Possible Cause 2: Reagent Degradation. Improper storage may have led to degradation of the compound, reducing its solubility.
-
Solution: Use a fresh vial of the reagent stored under the recommended desiccated, -20°C conditions. Always allow the vial to warm to room temperature before opening.
-
Q5: The linker dissolved in the organic solvent, but it precipitated when added to my protein solution. Why?
Precipitation upon addition to the reaction mixture is a common issue.
-
Possible Cause 1: Localized High Concentration. Adding the linker stock solution too quickly can create localized areas of high concentration, causing the linker to crash out of the solution before it can disperse.
-
Solution: Add the linker stock solution slowly and dropwise to the protein solution while gently stirring or vortexing. This ensures rapid and even mixing.
-
-
Possible Cause 2: Buffer Incompatibility. The pH or composition of your reaction buffer may be affecting the solubility of the linker or the protein.
-
Solution: Ensure your buffer does not contain components that could react with the linker. The optimal pH for oxime ligation is typically in the range of 4.5 to 7.0. Verify that your protein is stable and soluble at the selected pH.
-
Q6: My final purified conjugate has poor solubility or aggregates over time. How can I fix this?
The properties of the final conjugate are influenced by the payload, the biomolecule, and the linker itself.
-
Possible Cause 1: High Hydrophobicity of the Conjugated Molecule. If you are conjugating a hydrophobic drug or molecule, the short PEG3 linker may not be sufficient to overcome its poor solubility.
-
Solution: Consider using a linker with a longer PEG chain (e.g., PEG7, PEG12) to increase the overall hydrophilicity and water solubility of the final conjugate. Branched PEG linkers can also offer superior shielding and solubility enhancement for hydrophobic payloads.
-
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR). For antibody-drug conjugates (ADCs), a high DAR can increase overall hydrophobicity, leading to aggregation.
-
Solution: Optimize the molar ratio of the linker to the biomolecule during the conjugation reaction to target a lower, more soluble DAR. Purify the conjugate using methods like hydrophobic interaction chromatography (HIC) to isolate species with the desired DAR.
-
-
Possible Cause 3: Suboptimal Formulation Buffer. The storage buffer for the final conjugate may not be optimal for its stability.
-
Solution: Perform buffer screening experiments to find the optimal pH and excipients (e.g., stabilizers like polysorbate or sucrose) that prevent aggregation and maintain the solubility of the final conjugate.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound conjugates.
Caption: A troubleshooting flowchart for solubility issues.
Data Summary Tables
Table 1: Solubility of this compound This table summarizes the solvents in which this compound is known to be soluble.
| Solvent | Solubility | Reference(s) |
| Water (H₂O) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Table 2: General Recommendations for Oxime Ligation Conditions This table provides starting parameters for a typical conjugation reaction.
| Parameter | Recommendation | Rationale | Reference(s) |
| pH | 4.5 - 7.0 | Optimal range for efficient oxime bond formation. | |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without degrading most proteins. | |
| Molar Ratio | 5:1 to 20:1 (Linker : Biomolecule) | A molar excess of the linker drives the reaction forward. Start with 10:1. | |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. | |
| Buffer System | Acetate, MES, Phosphate (PBS) | Must be free of primary amines (like Tris) or other components that can react. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Use the stock solution immediately. Do not store the stock solution for extended periods, as the aminooxy groups are sensitive to degradation.
Protocol 2: General Protocol for Conjugation to an Aldehyde-Containing Protein
-
Prepare the Protein: Exchange the protein into a compatible reaction buffer (e.g., PBS, pH 6.5-7.0) at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock: Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterize: Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry) to confirm conjugation and assess purity.
Reaction Pathway Visualization
The diagram below illustrates the chemical reaction between this compound and two aldehyde-containing molecules.
Caption: Reaction scheme for oxime bond formation.
References
Validation & Comparative
Characterization of Bis-aminooxy-PEG3 Conjugates: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene glycol (PEG) linkers is a widely used strategy to enhance the therapeutic properties of pharmaceuticals, including improved solubility, stability, and pharmacokinetic profiles. The precise characterization of these conjugates is critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative overview of mass spectrometry-based techniques for the characterization of biomolecules conjugated with Bis-aminooxy-PEG3, a hydrophilic linker with two reactive aminooxy groups.
Introduction to this compound Conjugates
This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, unlike traditional polymeric PEGs which exhibit polydispersity.[1] This homogeneity is advantageous for characterization, as it simplifies mass spectra. The two terminal aminooxy groups allow for the formation of stable oxime bonds with molecules containing aldehyde or ketone functionalities, such as glycoproteins or antibodies with specifically oxidized carbohydrate moieties.
Mass spectrometry (MS) is an indispensable tool for the detailed analysis of these conjugates, providing precise molecular weight information, insights into the sites of conjugation, and the degree of PEGylation.[2]
Comparison of Mass Spectrometry-Based Characterization Techniques
The characterization of this compound conjugates typically involves a combination of "top-down" analysis of the intact conjugate and "bottom-up" analysis of digested fragments to pinpoint conjugation sites. Electrospray ionization (ESI) coupled with liquid chromatography (LC) is the most common approach for analyzing these types of conjugates.[1][3]
| Analytical Technique | Information Provided | Key Considerations |
| LC-MS (Intact Mass Analysis) | - Molecular weight of the conjugate- Degree of PEGylation (number of attached linkers)- Purity and heterogeneity of the sample | - High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are required for accurate mass determination of large biomolecules.[1]- Deconvolution software is essential to interpret the complex series of multiply charged ions generated by ESI. |
| LC-MS/MS (Tandem MS) | - Identification of specific conjugation sites (e.g., which amino acid or glycan is modified)- Structural confirmation of the linker and its fragments | - Collision-induced dissociation (CID) is used to fragment the conjugate, and the resulting fragment ions are analyzed.- The fragmentation pattern of the PEG linker itself can be used for confirmation. |
| Size-Exclusion Chromatography (SEC-HPLC) | - Detection of aggregates and fragments- Assessment of conjugate size and homogeneity | - Can be coupled with MS for more comprehensive analysis.- The choice of column pore size is critical for optimal separation. |
| Ion-Exchange Chromatography (IEX-HPLC) | - Separation of conjugates with different degrees of labeling based on charge differences | - Sensitive to changes in the surface charge of the biomolecule upon conjugation. |
Experimental Protocols
Sample Preparation for Intact Mass Analysis
-
Conjugation Reaction: React the biomolecule (e.g., an antibody) with this compound linker at a specific molar ratio in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period at room temperature.
-
Purification: Remove excess unconjugated linker and other reactants using a desalting column or size-exclusion chromatography.
-
Buffer Exchange: Exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium acetate.
-
Sample Dilution: Dilute the sample to an appropriate concentration (typically in the low µM range) for LC-MS analysis.
LC-MS Method for Intact Mass Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Data Analysis: Deconvolution of the raw mass spectrum to obtain the zero-charge mass of the intact conjugate.
Peptide Mapping by LC-MS/MS for Conjugation Site Analysis
-
Denaturation and Reduction: Denature the conjugate in a solution containing a chaotropic agent (e.g., urea) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reversed-phase LC and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides and pinpoint the mass shift corresponding to the attached this compound linker.
Data Presentation: Expected Mass Spectrometry Results
The following table summarizes the expected mass shifts for a hypothetical protein conjugated with one or two this compound linkers.
| Conjugate Species | Molecular Weight (Da) of this compound | Expected Mass Shift (Da) |
| Unconjugated Protein | N/A | 0 |
| Protein + 1 this compound | 224.26 | +224.26 |
| Protein + 2 this compound | 224.26 | +448.52 |
Note: The molecular weight of this compound is C8H20N2O5 = 224.26 Da.
Visualization of Experimental Workflow and Fragmentation
Caption: Mass spectrometry workflow for this compound conjugate analysis.
Caption: Characteristic fragmentation of a PEG linker in MS/MS.
Alternative Characterization Methods
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can confirm an increase in molecular size after conjugation but offers limited resolution for determining the extent of PEGylation.
-
Capillary Electrophoresis (CE): Provides a robust and reproducible method for analyzing the PEGylation pattern and can separate species with different numbers of attached PEGs.
-
Colorimetric Assays: Indirect methods that can estimate the degree of conjugation by detecting the loss of free reactive groups, but these can be less accurate.
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. High-resolution mass spectrometry, particularly LC-MS and LC-MS/MS, provides the most detailed and accurate information regarding the identity, purity, and structural integrity of the conjugate. By combining intact mass analysis with peptide mapping, researchers can confidently determine the degree of PEGylation and the specific sites of conjugation, which are critical quality attributes for the development of PEGylated biotherapeutics.
References
Monitoring Bis-aminooxy-PEG3 Reactions: A Comparative Guide to HPLC Analysis
For researchers engaged in bioconjugation and drug development, accurately monitoring the progress of PEGylation reactions is critical for optimizing processes and ensuring product quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the reaction of Bis-aminooxy-PEG3 with carbonyl-containing molecules, such as aldehydes or ketones, to form stable oxime linkages.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it well-suited for monitoring the progress of bioconjugation reactions.[] By separating the starting materials, intermediates, and the final PEGylated product, HPLC allows for the precise determination of reaction completion and product purity.
Experimental Protocol: HPLC Analysis of a Model this compound Reaction
This protocol describes the monitoring of a reaction between this compound and an aldehyde-containing protein.
1. Reaction Setup:
-
Dissolve the aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5) to a final concentration of 5 mg/mL.[2]
-
Dissolve this compound in the same buffer.
-
Add the this compound solution to the protein solution in a 10-fold molar excess.
-
If necessary, add a catalyst, such as aniline or its derivatives, to accelerate the reaction.[3][4]
-
Incubate the reaction mixture at room temperature.
2. Sample Preparation for HPLC:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a solution like 50 mM Tris/1% TFA (pH~2).[2]
-
Dilute the quenched sample with the HPLC mobile phase A to an appropriate concentration for analysis.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for protein and peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the unreacted protein, this compound (if it has a chromophore or if another detector like Charged Aerosol Detector is used), and the PEGylated protein product(s).
-
The progress of the reaction is monitored by the decrease in the peak area of the starting materials and the increase in the peak area of the product(s) over time.
-
Calculate the percentage of conversion at each time point to determine the reaction kinetics.
Quantitative Data Summary
The following table summarizes representative data from an HPLC analysis of a this compound reaction with a model protein.
| Time Point (hours) | Unreacted Protein Peak Area (%) | Mono-PEGylated Product Peak Area (%) | Di-PEGylated Product Peak Area (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 30 | 5 |
| 2 | 40 | 50 | 10 |
| 4 | 20 | 65 | 15 |
| 8 | 5 | 75 | 20 |
| 24 | <1 | 70 | 25 |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of this compound reaction progress.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can also be employed to monitor bioconjugation reactions. The choice of method depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or throughput.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity (Reversed-Phase) or size (Size-Exclusion). | High resolution, allowing for the separation of mono-, di-, and multi-PEGylated species. Quantitative and reproducible. Can be coupled with mass spectrometry for detailed characterization. | Can be time-consuming. May lead to protein denaturation due to the use of organic solvents. Requires specialized equipment. |
| SDS-PAGE | Electrophoretic separation based on molecular weight. | Simple, widely available, and provides a good visual representation of the reaction progress. | Low resolution, making it difficult to distinguish between different PEGylated forms if the mass difference is small. Not easily quantifiable. |
| UV-Vis Spectrophotometry | Measures changes in the absorbance spectrum upon conjugation. | Simple, rapid, and requires readily available equipment. | Provides an average degree of labeling rather than information on the distribution of different species. Can be prone to interference from other components in the reaction mixture. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | High sensitivity and accuracy in determining the exact mass of the products, confirming the number of PEG chains attached. | Can be complex to interpret for heterogeneous PEGylated samples. Often used in conjunction with a separation technique like HPLC (LC-MS). |
Logical Relationship Diagram
Caption: Comparison of analytical methods for monitoring this compound reactions.
References
A Researcher's Guide to Confirming Oxime Bond Formation with NMR Spectroscopy
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of NMR data to definitively confirm the formation of an oxime bond from an aldehyde or ketone precursor.
The reaction of an aldehyde or ketone with hydroxylamine yields an oxime, a class of compounds with significant applications in medicinal chemistry and materials science. The conversion of the carbonyl group to the C=N-OH functionality results in distinct and predictable changes in the ¹H and ¹³C NMR spectra. Monitoring the disappearance of reactant signals and the appearance of characteristic product signals provides unambiguous confirmation of a successful reaction.
Key Spectral Comparisons for Reaction Monitoring
The most reliable method for confirming oxime formation is to compare the NMR spectrum of the reaction mixture or purified product with that of the starting carbonyl compound. The key is to observe the loss of the aldehyde or ketone signals and the emergence of new signals corresponding to the oxime.
A critical feature of oximes is the potential for E/Z isomerism around the C=N double bond, which can often be observed as two distinct sets of signals in the NMR spectrum.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for Oxime Formation
| Functional Group | Nucleus | Starting Material (Aldehyde/Ketone) Chemical Shift (δ, ppm) | Product (Oxime) Chemical Shift (δ, ppm) | Key Observations |
| Aldehyde Proton | ¹H | 9.0 - 10.5[1][2][3][4][5] | N/A | Disappearance of the sharp singlet in this downfield region. |
| α-Protons (to C=O) | ¹H | 2.0 - 2.5 | 2.5 - 3.5 (approx.) | Shift downfield due to proximity to the new C=N bond. |
| Oxime Hydroxyl | ¹H | N/A | 9.0 - 13.5 | Appearance of a new, often broad, singlet in the far downfield region. |
| Imine Proton (R-CH=N) | ¹H | N/A | 6.5 - 8.5 (approx.) | Appearance of a new signal, typically downfield of aromatic protons. |
| Carbonyl Carbon | ¹³C | 190 - 220 | N/A | Disappearance of the signal in the far downfield region of the spectrum. |
| Imine Carbon (C=N) | ¹³C | N/A | 145 - 165 | Appearance of a new quaternary or CH signal in the aromatic/olefinic region. |
Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and molecular structure. The presence of E/Z isomers can result in two sets of peaks for the oxime protons and carbons.
Experimental Protocol: Synthesis and NMR Analysis of an Oxime
This section details a general procedure for the synthesis of an oxime from a ketone and its subsequent analysis by NMR.
Objective: To synthesize cyclohexanone oxime and confirm its formation by comparing the ¹H and ¹³C NMR spectra of the product and the starting material, cyclohexanone.
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Acetate
-
Ethanol/Water solvent mixture
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis
-
NMR tubes, pipettes, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting ketone (e.g., 1.0 eq of cyclohexanone) in a suitable solvent such as an ethanol/water mixture.
-
Reagent Addition: Add hydroxylamine hydrochloride (e.g., 1.1 eq) and a base like potassium hydroxide or sodium acetate (e.g., 1.1 eq) to the solution. The base is necessary to liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 85°C) for a designated period (typically 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water. The solid product can be collected by filtration, washed with cold water, and dried. If an oil is obtained, an extraction with a suitable organic solvent (e.g., ethyl acetate) is performed.
-
NMR Sample Preparation:
-
Starting Material: Prepare a sample of the starting ketone (cyclohexanone) by dissolving a small amount in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Product: Prepare a sample of the dried, purified oxime product in the same deuterated solvent.
-
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for both the starting material and the product samples.
Data Analysis:
-
Analyze the Cyclohexanone Spectra: Identify the characteristic peak for the α-protons around δ 2.2-2.4 ppm in the ¹H NMR and the carbonyl carbon peak around δ 212 ppm in the ¹³C NMR.
-
Analyze the Oxime Spectra:
-
Confirm the disappearance of the ketone's carbonyl ¹³C signal.
-
Confirm the appearance of the oxime's C=N carbon signal around δ 160 ppm.
-
Observe the downfield shift of the α-protons in the ¹H NMR spectrum.
-
Identify the new, broad hydroxyl proton (-NOH) signal in the downfield region of the ¹H spectrum (often >10 ppm).
-
Workflow for Confirmation
The process of forming and subsequently confirming an oxime via NMR spectroscopy follows a logical progression from synthesis to final spectral analysis.
References
A Head-to-Head Comparison of Bioconjugation Linkers: Bis-aminooxy-PEG3 vs. Click Chemistry (DBCO & BCN)
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutic development. This guide provides an objective, data-driven comparison of Bis-aminooxy-PEG3, a bifunctional linker that reacts via oxime ligation, with two leading copper-free click chemistry linkers: Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN). This comparison focuses on their reaction kinetics, stability, and practical application in experimental workflows.
Introduction to the Linkers and their Reaction Mechanisms
This compound is a homo-bifunctional linker featuring two aminooxy groups at the termini of a three-unit polyethylene glycol (PEG) spacer.[][2] The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[][3] This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.[4]
DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) are strained cyclooctyne-based linkers that are central to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The inherent ring strain of these molecules allows them to react rapidly and specifically with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
Quantitative Performance Comparison
The selection of an appropriate linker is often dictated by the specific requirements of the application, such as the desired reaction speed and the stability of the final conjugate. The following table summarizes key quantitative parameters for each linker type, compiled from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited, and reaction kinetics can be influenced by factors such as the specific reactants, solvent, and temperature.
| Feature | This compound (Oxime Ligation) | DBCO (SPAAC) | BCN (SPAAC) |
| Reaction Partner | Aldehyde or Ketone | Azide | Azide |
| Second-Order Rate Constant (k₂) | 0.01 - 10 M⁻¹s⁻¹ (can be >100 M⁻¹s⁻¹ with catalysts) | ~1 M⁻¹s⁻¹ | ~0.1 M⁻¹s⁻¹ |
| Reaction pH | Optimal at pH 4.5, but proceeds at physiological pH (6.5-7.5) | Physiological pH (typically 7.4) | Physiological pH (typically 7.4) |
| Catalyst Requirement | Not essential, but aniline derivatives can significantly accelerate the reaction | None (copper-free) | None (copper-free) |
| Linkage Formed | Oxime (-C=N-O-) | Triazole | Triazole |
| Linkage Stability | Stable at physiological pH, but can be susceptible to hydrolysis under acidic conditions (e.g., in lysosomes) | Exceptionally stable across a wide pH range and in biological media | Exceptionally stable across a wide pH range and in biological media |
| Potential Immunogenicity | The PEG spacer can be immunogenic in some cases. The oxime bond itself is not considered highly immunogenic. | The cyclooctyne and triazole moieties are generally considered non-immunogenic. Attached PEG spacers can be immunogenic. | The cyclooctyne and triazole moieties are generally considered non-immunogenic. Attached PEG spacers can be immunogenic. |
Reaction Mechanisms and Experimental Workflow
To provide a clearer understanding of the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
Caption: Reaction mechanisms of oxime ligation and SPAAC.
Caption: A generalized workflow for bioconjugation.
Application in Studying Signaling Pathways
These linkers are invaluable tools for studying cellular signaling pathways. For instance, they can be used to label and track G-protein coupled receptors (GPCRs) to understand their trafficking and downstream signaling, or to create antibody-drug conjugates (ADCs) to target specific cancer signaling pathways.
Caption: GPCR signaling pathway labeling with bioorthogonal linkers.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using PEG4-aminooxy-MMAF
This protocol details the site-specific conjugation of an aminooxy-functionalized drug-linker to the glycan domains of an antibody.
1. Antibody Oxidation to Generate Aldehyde Groups:
-
Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
2. Oxime Ligation:
-
Dissolve the PEG4-aminooxy-MMAF in DMSO to a stock concentration of 10-20 mM.
-
To the purified oxidized antibody, add the PEG4-aminooxy-MMAF solution to achieve a 10-20 fold molar excess.
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and catalyst.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Antibody Labeling with DBCO-NHS Ester followed by Click Chemistry
This protocol describes the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.
1. Antibody Activation with DBCO-NHS Ester:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted DBCO-NHS ester by size-exclusion chromatography or dialysis.
2. SPAAC Reaction with Azide-modified Molecule:
-
Add the azide-modified molecule to the purified DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the azide-containing molecule is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography).
Protocol 3: Antibody Labeling with BCN-NHS Ester followed by Click Chemistry
This protocol is similar to the DBCO protocol, outlining the steps for conjugating an azide-modified molecule to an antibody functionalized with a BCN-NHS ester.
1. Antibody Activation with BCN-NHS Ester:
-
Prepare the antibody solution (e.g., 1 mg/mL) in an amine-free buffer like PBS at a pH of 7.2-8.0.
-
Dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution.
-
Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Remove the excess BCN-NHS ester using a desalting column or dialysis.
2. SPAAC Reaction with Azide-modified Molecule:
-
Mix the purified BCN-activated antibody with the azide-modified molecule at a 1.5- to 5-fold molar excess of the azide.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purify the final antibody conjugate using an appropriate chromatography method to remove unreacted components.
Conclusion
The choice between this compound, DBCO, and BCN linkers is highly dependent on the specific requirements of the bioconjugation application.
-
DBCO linkers are often favored for their rapid reaction kinetics, making them ideal for time-sensitive experiments or when working with low concentrations of reactants.
-
BCN linkers , while generally exhibiting slower kinetics than DBCO, offer a smaller and less hydrophobic profile, which can be advantageous in certain cellular contexts.
-
This compound provides a versatile and efficient method for linking to molecules containing aldehydes or ketones. The resulting oxime bond is stable under physiological conditions, though its stability in acidic intracellular compartments like lysosomes should be considered for applications such as ADC development.
Ultimately, the optimal linker choice will be guided by a careful consideration of the desired reaction speed, the chemical nature of the biomolecules to be conjugated, the required stability of the final product, and the biological environment in which the conjugate will be used.
References
Stability Showdown: Bis-aminooxy-PEG3, Hydrazone, and Thioether Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of the bis-aminooxy-PEG3 linkage, which forms oxime bonds, against two other commonly used linkages: hydrazone and thioether bonds. The information presented is supported by experimental data to aid in the rational design of next-generation biotherapeutics.
The ideal linker for a bioconjugate, such as an antibody-drug conjugate (ADC), must remain stable in systemic circulation to prevent premature release of the payload, yet be cleavable under specific conditions at the target site. This comparative guide delves into the chemical stability of these three distinct linkages, providing a clear overview of their performance under physiologically relevant conditions.
Quantitative Comparison of Linker Stability
The hydrolytic stability of a linker is a key determinant of its suitability for in vivo applications. The following table summarizes quantitative data on the stability of oxime (formed by this compound linkers), hydrazone, and thioether bonds.
| Linkage Type | Bond Formed | Stability Characteristics | Half-life / Rate of Hydrolysis | Key Considerations |
| This compound | Oxime | High hydrolytic stability, particularly at neutral pH.[1][2] | Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[1][3] Equilibrium constants are typically >10⁸ M⁻¹.[4] | Preferred for applications requiring high stability in circulation. Stability can be influenced by substituents. |
| Hydrazone | Hydrazone | Susceptible to acid-catalyzed hydrolysis. Stability is highly dependent on the electronic properties of the substituents. | Equilibrium constants are typically in the range of 10⁴-10⁶ M⁻¹. Can be labile in acidic intracellular compartments (pH 4.5-5.0). | Useful for pH-sensitive drug release in endosomes and lysosomes. Aromatic hydrazones are generally more stable than aliphatic hydrazones. |
| Thioether | Thioether | Generally considered chemically and biologically stable. | Maleimide-derived thioethers can exhibit instability in plasma. For example, a maleimide conjugate showed only ~20% intact conjugate after 72 hours in human plasma. | Susceptible to retro-Michael reaction and thioether exchange with serum proteins like albumin, leading to premature drug release. Newer generation linkers are being developed to improve stability. |
Chemical Structures and Reaction Pathways
The formation and structure of these linkages are key to understanding their stability.
Caption: Formation of Oxime, Hydrazone, and Thioether Linkages.
Experimental Protocols for Stability Assessment
To evaluate and compare the stability of these linkages, standardized experimental protocols are essential. Below are representative methodologies for assessing hydrolytic and plasma stability.
Hydrolytic Stability Assay
This assay determines the stability of the linkage in aqueous buffers at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Protocol:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the bioconjugate in an appropriate organic solvent (e.g., DMSO).
-
Incubation Buffers: Prepare buffers at various pH values, typically:
-
pH 7.4 (physiological pH of blood)
-
pH 5.0-6.5 (endosomal pH)
-
pH 4.5-5.0 (lysosomal pH)
-
-
Incubation: Dilute the stock solution of the bioconjugate into the pre-warmed (37°C) incubation buffers to a final concentration of 1-10 µM.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from the incubation mixture.
-
Quenching: Immediately quench the reaction by adding a suitable reagent or by freezing the sample at -80°C.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and any released payload.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the half-life (t₁/₂) of the linkage at each pH.
Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in the presence of plasma proteins and enzymes, providing a more biologically relevant assessment.
Protocol:
-
Plasma Preparation: Obtain fresh plasma (e.g., human, mouse) and centrifuge to remove any precipitates.
-
Incubation: Spike the pre-warmed (37°C) plasma with the bioconjugate stock solution to a final concentration of 1-10 µM. The final concentration of the organic solvent from the stock solution should be kept low (<1-2%) to avoid protein precipitation.
-
Time Points: At various time points, withdraw aliquots of the plasma sample.
-
Protein Precipitation: To stop the reaction and remove plasma proteins, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS analysis.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze by LC-MS/MS to quantify the intact bioconjugate and any released payload or metabolites.
-
Data Analysis: Determine the half-life of the bioconjugate in plasma.
Caption: Workflow for Stability Assessment.
Summary and Conclusion
The choice of linker is a critical parameter in the design of successful bioconjugates.
-
This compound (forming oxime linkages) offers superior hydrolytic stability compared to hydrazones, making it an excellent choice for applications requiring long-term stability in circulation. The oxime bond is significantly more resistant to hydrolysis at physiological pH.
-
Hydrazone linkages provide a valuable mechanism for pH-dependent drug release. Their inherent instability in acidic environments can be exploited for targeted payload delivery within the endosomal or lysosomal compartments of cancer cells. However, their stability is highly influenced by the specific chemical structure of the hydrazone.
-
Thioether linkages , particularly those derived from maleimides, can be susceptible to degradation in vivo through retro-Michael reactions and exchange with serum thiols. This can lead to premature drug release and potential off-target toxicity. Ongoing research is focused on developing more stable thioether-based linkers.
Ultimately, the optimal linker choice depends on the specific application, the desired mechanism of action, and the pharmacokinetic profile required for the bioconjugate. A thorough understanding of the stability of different linkages, supported by robust experimental data, is paramount for the development of safe and effective biotherapeutics.
References
A Head-to-Head Comparison: Unveiling the Advantages of Bis-aminooxy-PEG3 Over NHS Ester Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount to experimental success. The choice of crosslinker can profoundly influence the efficacy, stability, and homogeneity of bioconjugates, from antibody-drug conjugates (ADCs) to immobilized proteins for diagnostic assays. This guide provides an objective comparison of two prevalent crosslinking chemistries: the bioorthogonal oxime ligation facilitated by Bis-aminooxy-PEG3 and the traditional amine-reactive coupling using N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, performance characteristics supported by experimental data, and provide detailed protocols to inform the selection of the optimal crosslinking strategy.
Introduction to Crosslinking Chemistries
This compound belongs to a class of aminooxy-functionalized crosslinkers that participate in "click chemistry," specifically the highly chemoselective oxime ligation. The aminooxy groups react with aldehyde or ketone moieties to form a remarkably stable oxime bond.[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native functional groups.[3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.
NHS ester crosslinkers are one of the most widely used reagents for modifying proteins.[4] They possess two NHS ester functional groups that react primarily with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4] This chemistry is well-established and effective for labeling proteins with a variety of molecules.
Quantitative Comparison of Crosslinker Performance
The selection of a crosslinker is often dictated by the specific requirements of the application, including the desired stability of the linkage, the need for site-specificity, and the tolerance for potential side reactions. The following table summarizes the key performance characteristics of this compound and NHS ester crosslinkers based on available data.
| Feature | This compound (Oxime Ligation) | NHS Ester (Amide Bond Formation) |
| Reaction Target | Aldehydes and Ketones | Primary Amines (Lysine, N-terminus) |
| Resulting Linkage | Oxime Bond | Amide Bond |
| Linkage Stability | Very High: Extremely stable against hydrolysis under physiological conditions. Rate constants for oxime hydrolysis are reported to be nearly 1000-fold lower than for simple hydrazones. | High: The amide bond is generally stable. However, the NHS ester itself is highly susceptible to hydrolysis in aqueous solutions, which is a major competing reaction that reduces conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
| Specificity & Side Reactions | High: The reaction is highly chemoselective for aldehydes and ketones, which are less abundant in native proteins, allowing for site-specific conjugation when the carbonyl group is introduced deliberately. Minimal side reactions are observed in complex biological media. | Moderate: Reacts with multiple lysine residues and the N-terminus, leading to a heterogeneous mixture of conjugates. Can also exhibit side reactions with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH. |
| Reaction pH | Typically pH 4.5-7.0. The reaction can be slow at neutral pH but can be accelerated with catalysts like aniline. | Optimal at pH 7.2-8.5 to ensure deprotonation of primary amines. Higher pH increases the rate of hydrolysis of the NHS ester. |
| Control over Conjugation | High: Enables precise control over the site of conjugation and the drug-to-antibody ratio (DAR) when used with engineered aldehydes or ketones. | Low: Results in a statistical distribution of conjugates with varying degrees of labeling and conjugation sites. |
| Biocompatibility | High: The aminooxy and carbonyl functional groups are generally well-tolerated in biological systems. | Moderate: The NHS leaving group and hydrolysis byproducts are generally tolerated, but high concentrations of the crosslinker can lead to protein aggregation. |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the overall experimental process for each crosslinking strategy, the following diagrams are provided.
Caption: Reaction mechanism of this compound with an aldehyde-modified protein.
Caption: Reaction mechanism of an NHS ester crosslinker with primary amines on a protein.
Caption: Comparative experimental workflow for this compound and NHS ester crosslinking.
Experimental Protocols
The following are generalized protocols for protein conjugation using this compound and NHS ester crosslinkers. Optimization of reaction conditions, including protein concentration, crosslinker-to-protein molar ratio, and incubation time, is recommended for each specific application.
Protocol 1: Protein Conjugation using this compound
This protocol describes the conjugation of a protein containing an aldehyde or ketone group with this compound. The aldehyde/ketone functionality can be introduced into the protein through various methods, such as periodate oxidation of N-terminal serine/threonine or glycans, or by incorporating unnatural amino acids.
Materials:
-
Aldehyde or ketone-modified protein in a suitable buffer (e.g., MES, acetate, or phosphate buffer, pH 4.5-7.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the aldehyde or ketone-modified protein is in the desired reaction buffer at a concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-50 fold).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the crosslinked products.
-
Determine the extent of conjugation and the identity of the products by mass spectrometry.
-
Protocol 2: Protein Conjugation using a Homobifunctional NHS Ester Crosslinker
This protocol provides a general procedure for crosslinking proteins using a homobifunctional NHS ester.
Materials:
-
Protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, borate buffer, pH 7.2-8.5)
-
Homobifunctional NHS ester crosslinker (e.g., BS3, DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for water-insoluble NHS esters
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein(s) into an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF (for water-insoluble esters) or in the reaction buffer (for water-soluble esters like BS3).
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-50 fold).
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the crosslinked products by SDS-PAGE.
-
Further characterization can be performed using mass spectrometry to identify crosslinked peptides.
-
Conclusion
Both this compound and NHS ester crosslinkers are valuable tools in the bioconjugation toolbox. However, for applications demanding high stability, specificity, and homogeneity, this compound offers distinct advantages. The resulting oxime linkage is exceptionally stable against hydrolysis, and the bioorthogonal nature of the reaction minimizes off-target modifications, leading to well-defined conjugates. While NHS ester chemistry is a robust and widely used method for labeling abundant primary amines, its susceptibility to hydrolysis and potential for side reactions can lead to heterogeneous products and reduced conjugation efficiency. Ultimately, the choice between these two powerful crosslinking strategies will depend on the specific goals of the research or drug development program, with a clear trend towards more controlled and stable conjugation methods for advanced therapeutic and diagnostic applications.
References
Measuring the Efficiency of Bis-aminooxy-PEG3 Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional crosslinker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs). The efficiency of the conjugation reaction directly impacts the yield, purity, and homogeneity of the final product. This guide provides an objective comparison of Bis-aminooxy-PEG3 with other common crosslinking chemistries, supported by experimental data and detailed protocols for measuring conjugation efficiency.
This compound is a homobifunctional crosslinker that contains two aminooxy groups at the termini of a short polyethylene glycol (PEG) spacer.[1][2] The aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2] The hydrophilic PEG linker enhances the solubility of the crosslinker in aqueous solutions.[1]
Comparative Analysis of Bifunctional Crosslinkers
The choice of a bifunctional crosslinker depends on several factors, including the functional groups available on the biomolecule, the desired stability of the linkage, and the reaction conditions. Here, we compare this compound with other commonly used classes of bifunctional crosslinkers.
| Feature | This compound (Oxime Ligation) | NHS Ester Crosslinkers | Maleimide Crosslinkers | Click Chemistry Crosslinkers (e.g., DBCO, BCN) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Azides, Alkynes |
| Resulting Linkage | Oxime | Amide | Thioether | Triazole |
| Reaction pH | 4.5 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 | Generally neutral |
| Reaction Speed | Slow to moderate, can be accelerated by catalysts | Fast | Very Fast | Fast to very fast |
| Linkage Stability | High, stable at physiological pH | Very high | Stable, but can be susceptible to retro-Michael addition | Very high |
| Specificity | High, as aldehydes and ketones are less common on native proteins | Moderate, as multiple lysine residues are often present on the surface of proteins | High, can be used for site-specific conjugation to engineered cysteines | Very high, bioorthogonal |
| Typical Yield | High, often >90% with optimized conditions | Variable, can be high but may lead to heterogeneous products | High, often >90% for site-specific conjugation | Very high, often quantitative |
Experimental Protocols
Accurate measurement of conjugation efficiency is essential for process optimization and quality control. The following are detailed protocols for quantifying the efficiency of this compound conjugation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 1: Quantification of Conjugation Efficiency by HPLC
This protocol describes the use of reverse-phase HPLC (RP-HPLC) to separate the conjugated biomolecule from the unconjugated starting materials and to quantify the reaction yield.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized biomolecule (e.g., protein, antibody)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Aniline or m-phenylenediamine (mPDA) catalyst solution (optional, 100 mM in conjugation buffer)
-
Quenching reagent (e.g., hydroxylamine, 1 M)
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add this compound to the desired molar excess (e.g., 5-20 fold excess over the biomolecule).
-
(Optional) If a catalyst is used, add aniline or mPDA solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Reaction Quenching:
-
Add the quenching reagent to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the RP-HPLC system.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm (for proteins) or another appropriate wavelength for the biomolecule.
-
Identify the peaks corresponding to the unconjugated biomolecule, the conjugated product, and any byproducts. The conjugated product will typically have a later retention time than the unconjugated biomolecule.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated biomolecule and the conjugated product.
-
Calculate the conjugation efficiency as follows: Efficiency (%) = (Area of conjugated product / (Area of unconjugated biomolecule + Area of conjugated product)) * 100
-
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry provides a highly accurate method to confirm the identity of the conjugate and to determine the degree of conjugation.
Materials:
-
Conjugated biomolecule sample from Protocol 1
-
Desalting column (e.g., C4 ZipTip)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Sinapinic acid or other suitable matrix for MALDI-MS
Procedure:
-
Sample Preparation:
-
Desalt the conjugated biomolecule sample using a desalting column according to the manufacturer's instructions. This step is crucial to remove salts and other interfering components from the conjugation buffer.
-
-
Mass Spectrometry Analysis (ESI-MS):
-
Infuse the desalted sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Deconvolute the resulting spectrum to obtain the molecular weight of the intact biomolecule.
-
-
Mass Spectrometry Analysis (MALDI-MS):
-
Mix the desalted sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Compare the molecular weight of the conjugated product with the theoretical molecular weight of the unconjugated biomolecule.
-
The mass difference should correspond to the mass of the incorporated this compound crosslinker.
-
For biomolecules with multiple conjugation sites, the mass spectrum may show a distribution of species with different numbers of attached crosslinkers.
-
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes involved in this compound conjugation and its analysis.
References
A Researcher's Guide to Bifunctional Crosslinkers for Protein Studies
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Bifunctional crosslinkers are powerful chemical tools that covalently link interacting proteins, providing a snapshot of these interactions. This guide offers an objective comparison of various bifunctional crosslinkers, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Bifunctional crosslinkers are reagents with two reactive groups connected by a spacer arm. These reactive groups form covalent bonds with specific functional groups on amino acid residues, effectively "freezing" protein complexes for subsequent analysis. The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and whether the linkage needs to be reversible (cleavable).
Comparison of Common Bifunctional Crosslinkers
The selection of a bifunctional crosslinker is critical for the success of protein interaction studies. The following tables provide a comparative overview of commonly used crosslinkers, categorized by their reactivity and cleavability.
Homobifunctional Amine-Reactive Crosslinkers (NHS Esters)
N-hydroxysuccinimide (NHS) esters are widely used to target primary amines on lysine residues and the N-terminus of proteins. The reaction is most efficient at a pH range of 7.2-8.5.[1][2][3][4]
| Crosslinker | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability | Key Features |
| DSS (Disuccinimidyl suberate) | 11.4 | Low | High | Must be dissolved in an organic solvent like DMSO or DMF; ideal for intracellular crosslinking.[5] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 11.4 | High | Low | Water-soluble analog of DSS, ideal for cell surface crosslinking as it is membrane-impermeant. |
| DSG (Disuccinimidyl glutarate) | 7.7 | Low | High | Shorter spacer arm than DSS, useful for capturing closer interactions. |
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two different reactive groups, allowing for more controlled, two-step conjugation procedures which can minimize unwanted polymerization or self-conjugation.
| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amines) | Maleimide (Sulfhydryls) | 8.3 | Commonly used for creating antibody-drug conjugates and other protein conjugates. |
| Sulfo-SMCC | Sulfo-NHS ester (Amines) | Maleimide (Sulfhydryls) | 8.3 | Water-soluble version of SMCC, ideal for cell surface applications. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (Carboxyls) | (forms amide bond with Amines) | 0 (Zero-length) | Mediates the formation of a direct amide bond between carboxyl and amine groups. Often used with NHS or Sulfo-NHS to increase efficiency. |
Cleavable vs. Non-Cleavable Crosslinkers
The choice between a cleavable and non-cleavable crosslinker significantly impacts downstream analysis, particularly in mass spectrometry.
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Linkage | Reversible, can be broken by specific stimuli (e.g., reducing agents, light). | Permanent, stable covalent bond. |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides. | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis. |
| Advantages | Simplifies mass spectrometry data analysis, allows for the identification of crosslinked peptides with higher confidence. | High stability, well-established protocols, straightforward for applications not requiring cleavage. |
| Examples | DSP (Dithiobis(succinimidyl propionate)), DSSO (Disuccinimidyl sulfoxide) | DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate) |
A study comparing a cleavable crosslinker to the non-cleavable crosslinker BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications, suggesting that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.
Photo-Reactive Crosslinkers
Photo-reactive crosslinkers become reactive only upon exposure to UV light, offering temporal control over the crosslinking reaction. They are particularly useful for capturing transient or weak protein-protein interactions.
| Crosslinker Type | Photo-reactive Group | Reactivity | Key Features |
| Aryl Azides | Aryl azide | Forms a reactive nitrene group upon UV exposure (250-350 nm) that can insert into C-H and N-H bonds. | Offers temporal control; can be less specific, leading to complex crosslinked products. |
| Diazirines | Diazirine | Forms a highly reactive carbene intermediate upon UV exposure that can insert into a wide variety of chemical bonds. | More reactive than aryl azides, providing broader target range but potentially more complex data. |
Experimental Protocols
The following are detailed methodologies for key experiments involving bifunctional crosslinkers.
Protocol 1: General Protein Crosslinking using DSS for Co-Immunoprecipitation (Co-IP)
This protocol describes the general procedure for crosslinking protein complexes in a cell lysate prior to immunoprecipitation.
Materials:
-
Cell lysate containing the protein of interest
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Antibody specific to the protein of interest
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25 mM.
-
Crosslinking Reaction:
-
To the cell lysate, add the DSS stock solution to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.
-
Immunoprecipitation:
-
Add the specific antibody to the crosslinked lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Centrifuge the beads and wash them three times with wash buffer.
-
-
Elution: Elute the crosslinked protein complexes from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) Sample Preparation
This protocol provides a general workflow for preparing crosslinked samples for mass spectrometry analysis.
Materials:
-
Purified protein or protein complex
-
Crosslinker (e.g., DSSO, a cleavable crosslinker)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.8)
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate)
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin
-
C18 desalting column
Procedure:
-
Crosslinking:
-
Dissolve the protein sample in the reaction buffer to a concentration of 1 mg/mL.
-
Add the crosslinker to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.
-
Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3: Antibody Labeling with an NHS-Ester Crosslinker
This protocol details the labeling of an antibody with a reporter molecule using an NHS-ester crosslinker.
Materials:
-
Antibody solution (in an amine-free buffer like PBS)
-
NHS-ester of the reporter molecule (e.g., a fluorescent dye)
-
Anhydrous DMSO or DMF
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Gel filtration column for purification
Procedure:
-
Prepare Antibody: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add the NHS-ester solution to the antibody solution at a molar excess (typically 10-20 fold).
-
Incubate for 1-4 hours at room temperature, protected from light if the label is photosensitive.
-
-
Purification: Remove the unreacted NHS-ester and byproducts by passing the reaction mixture through a gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
References
Kinetic Showdown: Bis-aminooxy-PEG3 in Oxime Ligation
A Comparative Guide to the Reaction Kinetics of a Versatile Bifunctional Crosslinker
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a linker is a critical determinant of a conjugate's ultimate success. Among the arsenal of available tools, Bis-aminooxy-PEG3 has emerged as a valuable hydrophilic, bifunctional crosslinker. Its utility lies in the formation of stable oxime bonds with carbonyl-containing molecules, a reaction favored for its high chemoselectivity and biocompatibility. This guide provides a comprehensive kinetic analysis of this compound reactions, comparing its performance with alternative linkers and offering detailed experimental protocols for researchers to replicate and validate these findings.
Performance Overview: The Kinetics of Oxime Ligation
The core of this compound's functionality is the reaction of its terminal aminooxy groups with aldehydes or ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is influenced by several factors, including the nature of the carbonyl compound, the pH of the reaction medium, and the presence of catalysts.
Aldehydes are generally more reactive electrophiles than ketones in oxime ligation. This heightened reactivity translates to faster reaction rates and higher yields when conjugating with this compound. The reaction proceeds efficiently under mild acidic conditions (pH ~4.5-5.5), which facilitate the protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the aminooxy group.
The addition of a catalyst, most commonly aniline, can significantly accelerate the rate of oxime bond formation, especially at neutral pH.[1] Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy group.
While specific kinetic data for this compound is not extensively published in readily available literature, we can draw valuable comparisons from studies on structurally similar aminooxy compounds. For instance, the reaction of an aminooxyacetyl-peptide with benzaldehyde in the presence of 100 mM aniline at pH 7 has been reported to have a second-order rate constant of 8.2 ± 1.0 M⁻¹s⁻¹ .[1] This provides a solid benchmark for the expected reactivity of this compound under similar conditions. It is important to note that the PEG linker itself in this compound can influence the reaction kinetics due to its hydrophilicity and steric properties.
Comparative Kinetic Data
To provide a clear perspective on the performance of this compound, the following table summarizes key kinetic parameters for oxime ligation with representative aldehyde and ketone substrates, drawing from literature on analogous aminooxy compounds. This data highlights the superior reactivity of aldehydes over ketones.
| Linker/Reactant | Carbonyl Substrate | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 | [1] |
| Quaternary Ammonium Aminooxy Compound (ADMH) | Propanal | None | - | 0.043 ± 0.002 | (Derived Data) |
| Quaternary Ammonium Aminooxy Compound (ADMH) | Acetone | None | - | 0.015 ± 0.001 | (Derived Data) |
Note: The data for the quaternary ammonium aminooxy compound is presented to illustrate the relative reactivity of aldehydes and ketones in the absence of a catalyst. The reaction conditions for this data were not at a controlled pH.
Alternative Bifunctional Linkers: A Kinetic Comparison
The choice of a bifunctional linker extends beyond oxime ligation. Other popular chemistries offer a range of reactivities and specificities. Here's a brief comparison:
-
NHS Esters: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. This chemistry is widely used but can be sensitive to hydrolysis, especially at higher pH. The reaction rates are generally fast, with second-order rate constants typically in the range of 10² to 10⁴ M⁻¹s⁻¹.
-
Maleimides: Maleimides react specifically with sulfhydryl groups (thiols) to form stable thioether bonds. This reaction is very rapid and specific, with second-order rate constants often exceeding 10³ M⁻¹s⁻¹ at neutral pH.
-
Click Chemistry (e.g., SPAAC): Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that offers exceptional specificity and high reaction rates, often in the range of 1 to 10² M⁻¹s⁻¹, without the need for a catalyst.
The primary advantage of this compound lies in its ability to target carbonyl groups, which are less abundant in biological systems than amines, thereby offering a higher degree of specificity in certain applications.
Experimental Protocols
To facilitate the kinetic analysis of this compound reactions in your own laboratory, we provide the following detailed experimental protocols.
Protocol 1: Kinetic Analysis of this compound with an Aldehyde using HPLC
This protocol describes a method to determine the second-order rate constant for the reaction of this compound with an aldehyde-containing molecule by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aldehyde-containing substrate
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 5.5)
-
Aniline (optional, as catalyst)
-
Quenching solution (e.g., an excess of a simple aldehyde like formaldehyde)
-
HPLC system with a suitable C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the aldehyde-containing substrate in the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vial, combine the reaction buffer, the aldehyde-containing substrate, and the aniline solution (if used).
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentrations (e.g., equimolar reactants in the low millimolar range).
-
-
Time-Course Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will consume any unreacted this compound.
-
Dilute the quenched sample with mobile phase A as needed for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution of reactants and the product at a suitable wavelength.
-
Integrate the peak areas corresponding to the product at each time point.
-
-
Data Analysis:
-
Create a standard curve to correlate peak area with product concentration.
-
Plot the concentration of the product formed over time.
-
Fit the data to a second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated based on the concentrations of the reactants.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the oxime ligation reaction and a typical experimental workflow for kinetic analysis.
References
Comparative Analysis of Aminooxy-PEG-Linkers: A Guide for Researchers
In the evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a linker molecule is paramount. Polyethylene glycol (PEG) linkers are widely favored for their ability to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. Among the various functional groups utilized for conjugation, the aminooxy group stands out for its ability to form highly stable oxime bonds with aldehydes and ketones under mild conditions. This guide provides a comparative analysis of aminooxy-PEG-linkers of varying lengths, offering insights into their impact on conjugation efficiency and the properties of the resulting bioconjugates, supported by experimental data and detailed protocols.
The length of the PEG chain in an aminooxy-linker is a critical parameter that can be modulated to optimize the performance of a bioconjugate. Shorter PEG chains (e.g., PEG2, PEG4) may be advantageous for creating more compact conjugates, while longer chains (e.g., PEG8, PEG12, PEG24) can enhance solubility and provide greater steric hindrance, which can be beneficial in certain applications.[1][2]
Data Presentation: Performance of Aminooxy-PEG-Linkers
The following table summarizes the expected impact of different PEG length aminooxy linkers on key performance parameters based on established principles of PEGylation and oxime ligation chemistry. Direct comparative quantitative data for a homologous series of aminooxy-PEG-linkers is not extensively available in the public domain; therefore, these trends are extrapolated from studies on various PEGylated molecules.
| Parameter | Short PEG Chain (e.g., PEG2, PEG4) | Medium PEG Chain (e.g., PEG8, PEG12) | Long PEG Chain (e.g., PEG18, PEG24) | Supporting Rationale/References |
| Reaction Kinetics (Oxime Ligation) | Generally faster due to less steric hindrance. | May be slightly slower than short chains. | Potentially the slowest due to increased steric hindrance. | The rate of oxime ligation is influenced by steric effects around the reactive groups.[3] |
| Solubility of Conjugate | Moderate improvement in solubility. | Significant improvement in solubility. | Highest improvement in solubility, particularly for hydrophobic molecules.[4] | Longer PEG chains have a greater hydrophilic effect.[1] |
| Stability of Oxime Bond | High hydrolytic stability. | High hydrolytic stability. | High hydrolytic stability. | The oxime bond is inherently more stable than imine or hydrazone bonds at physiological pH. |
| In vivo Half-life of Conjugate | Modest increase in circulation time. | Significant increase in circulation time. | Substantial increase in circulation time due to increased hydrodynamic radius. | Longer PEG chains increase the hydrodynamic size, reducing renal clearance. |
| Immunogenicity of Conjugate | May provide some shielding. | Provides good shielding of immunogenic epitopes. | Provides the most effective shielding, potentially reducing immunogenicity. | The PEG chain can mask epitopes on the protein surface. |
| Biological Activity of Conjugate | Less likely to interfere with binding due to smaller size. | May have some impact on binding depending on the conjugation site. | Higher potential for steric hindrance that could impact binding affinity. | The length of the linker can influence the interaction of the conjugated molecule with its target. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of bioconjugates prepared with aminooxy-PEG-linkers.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aminooxy-PEG-linker to a protein containing an aldehyde group.
Materials:
-
Aldehyde-modified protein (1-10 mg/mL in reaction buffer)
-
Aminooxy-PEGn-X (where 'n' is the number of PEG units and 'X' is another functional group if needed)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Aniline can be used as a catalyst to accelerate the reaction.
-
Quenching solution (optional): A small molecule with an aldehyde group.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation: Ensure the aldehyde-modified protein is in the appropriate reaction buffer.
-
Reagent Preparation: Dissolve the aminooxy-PEG-linker in the reaction buffer to the desired concentration (e.g., 10-100 mM).
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the aminooxy-PEG-linker solution to the protein solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Reaction Quenching (Optional): To consume unreacted aminooxy groups, an aldehyde-containing small molecule can be added. Incubate for an additional 30-60 minutes.
-
Purification: Remove excess reagents and byproducts by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Characterization of Conjugate Stability
This protocol outlines a method to assess the stability of the oxime linkage in the purified conjugate.
Materials:
-
Purified PEGylated conjugate
-
Incubation buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Analytical HPLC system with a suitable column (e.g., reverse-phase or SEC)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a known concentration in the different pH buffers.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by HPLC to monitor for any degradation of the conjugate (e.g., appearance of a peak corresponding to the unconjugated protein).
-
Data Analysis: Quantify the percentage of intact conjugate at each time point to determine the stability profile at different pH conditions.
Mandatory Visualization
Caption: Varying lengths of Aminooxy-PEG-Linkers.
Caption: Experimental workflow for oxime ligation.
Caption: Impact of increasing PEG linker length.
References
Safety Operating Guide
Proper Disposal of Bis-aminooxy-PEG3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Bis-aminooxy-PEG3 are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Chemical Profile and Hazards
This compound, a PEG-based PROTAC linker, is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[1] While many polyethylene glycol (PEG) compounds are considered non-hazardous and biodegradable, the specific functional groups in this compound warrant careful handling due to its potential hazards.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[2]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications necessitate specific personal protective equipment (PPE) and handling protocols to minimize exposure risks.
| Hazard Statement | Classification |
| H315 | Skin corrosion/irritation (Category 2) |
| H318 | Serious eye damage/eye irritation (Category 1) |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Table 1: GHS Hazard Classification for this compound [2]
Pre-Disposal and Handling Protocols
Prior to disposal, proper handling and storage are crucial to maintain safety and chemical integrity.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound[2]:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Handling and Storage:
-
Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to adhere to local, state, and federal regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste should be considered hazardous due to its irritant properties. Do not mix it with non-hazardous waste.
-
Segregate: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a dedicated and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Special wastes like oxidizers or organic acids should be collected individually.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible and leak-proof container. Ensure the container can be securely sealed.
-
Label Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container (accumulation start date).
Step 3: On-Site Accumulation and Storage
-
Store Safely: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Adhere to Time Limits: Be aware of and comply with the accumulation time limits for hazardous waste as defined by regulations (e.g., 90, 180, or 270 days), which depend on your facility's generator status.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor for the pickup and disposal of the waste.
-
Provide Documentation: Be prepared to provide the SDS and any other relevant information about the waste to the disposal company.
Step 5: Decontamination of Work Area
-
Clean Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate Surfaces: Thoroughly clean the work area where this compound was handled to remove any residual contamination.
Below is a logical workflow for the disposal process.
Caption: Workflow for the Proper Disposal of this compound.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential violations of regulations.
-
While polyethylene glycol itself is biodegradable, the reactivity of the aminooxy groups may alter its environmental impact. Therefore, it should be treated as a hazardous chemical waste.
-
For larger quantities of waste, consult directly with a hazardous waste management company to develop a comprehensive disposal plan.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting public health.
References
Essential Safety and Operational Guide for Handling Bis-aminooxy-PEG3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling of Bis-aminooxy-PEG3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This document offers step-by-step guidance to directly address operational questions, from receipt of the compound to its ultimate disposal.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye damage, and respiratory tract irritation.[1] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes that can cause serious eye damage.[1] |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable gloves. Inspect for tears or holes before each use. Change gloves immediately if contaminated. | Prevents skin contact which can cause irritation.[1] |
| Laboratory Coat | Standard, full-sleeved lab coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be performed in a certified chemical fume hood. | Prevents inhalation of any vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plans: Step-by-Step Handling Procedures
Follow these detailed protocols for common laboratory operations involving this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[2] Keep the container tightly sealed to prevent exposure to moisture and air.
-
Labeling : Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
Weighing and Dissolving the Compound
This compound may be a liquid or a low-melting solid, and it is hygroscopic, meaning it can absorb moisture from the air.
-
Preparation :
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture inside the container.
-
All weighing and solution preparation must be conducted within a chemical fume hood.
-
-
Weighing (Weighing by Difference Method for Solids) :
-
Tare a clean, dry vial with a cap on an analytical balance.
-
Carefully transfer the desired amount of this compound into the vial using a clean spatula.
-
Immediately cap the vial and record the mass.
-
Re-weigh the original container to determine the exact amount of compound transferred.
-
-
Dissolving :
-
To the vial containing the weighed this compound, add the desired solvent (e.g., water, DCM, DMF, DMSO) dropwise while gently swirling.
-
Ensure the vial is capped during dissolution to minimize evaporation and exposure.
-
If necessary, use a vortex mixer to ensure the compound is fully dissolved.
-
Use in a Reaction
-
Reaction Setup : Set up the reaction vessel inside a chemical fume hood.
-
Addition : Using a calibrated pipette, slowly add the dissolved this compound solution to the reaction mixture.
-
Monitoring : Monitor the reaction as per your experimental protocol.
-
Quenching : If the reaction needs to be stopped, use an appropriate quenching agent as dictated by your specific protocol.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Waste Container : Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Segregation :
-
Aqueous Waste : Collect aqueous solutions containing this compound separately from organic solvent waste.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated solid waste container.
-
Sharps : Needles and syringes must be disposed of in a designated sharps container.
-
Disposal Protocol
-
Aqueous Waste : While polyethylene glycol is biodegradable, it is advisable to not dispose of solutions containing this compound directly down the drain. The presence of the reactive aminooxy groups may warrant treatment as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of aqueous solutions of this crosslinker.
-
Unused Product : If you have unused this compound, it should be disposed of as chemical waste through your institution's hazardous waste program. Do not attempt to neutralize or dispose of it in regular trash.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
